Product packaging for Guadecitabine(Cat. No.:CAS No. 929901-49-5)

Guadecitabine

Numéro de catalogue: B612196
Numéro CAS: 929901-49-5
Poids moléculaire: 557.4 g/mol
Clé InChI: GUWXKKAWLCENJA-WGWHJZDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guadecitabine, also known as SGI-110, is a second-generation hypomethylating agent and a dinucleotide prodrug of decitabine. Its core mechanism of action involves the inhibition of DNA methyltransferases (DNMT), specifically depleting DNMT1. This leads to DNA hypomethylation, which can reactivate silenced tumor suppressor genes and reverse epigenetic modifications associated with cancer. The compound is designed to be resistant to degradation by cytidine deaminase, resulting in a prolonged half-life and extended in-vivo exposure to the active metabolite, decitabine, compared to first-generation agents . This compound has demonstrated significant research value in hematological malignancies. Clinical studies have shown its activity in treatment-naive and relapsed/refractory Intermediate or High-Risk Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) . It is administered via subcutaneous injection . Furthermore, its research applications are expanding into solid tumors. Promising preclinical data in a murine melanoma model indicates that this compound can increase response to combined anti-CTLA-4 and anti-PD-1 immunotherapy by modulating the tumor microenvironment, enhancing cytotoxic T-cell and NK cell activity, and reducing myeloid-derived suppressor cells (MDSCs) . Ongoing clinical trials are exploring its potential in ovarian cancer, hepatocellular carcinoma, and small-cell lung cancer, often in combination with other agents . This product is offered in various high-purity grades to suit specific research requirements. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N9O10P B612196 Guadecitabine CAS No. 929901-49-5

Propriétés

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWXKKAWLCENJA-WGWHJZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N9O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929901-49-5
Record name Guadecitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guadecitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guadecitabine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUADECITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Guadecitabine as a second-generation DNA methyltransferase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to overcome the limitations of first-generation hypomethylating agents. As a dinucleotide of decitabine and deoxyguanosine, this compound exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine. This extended exposure allows for more sustained DNMT inhibition and subsequent re-expression of tumor suppressor genes silenced by aberrant DNA methylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetics.

Introduction

Aberrant DNA methylation is a key epigenetic modification implicated in the pathogenesis of various cancers. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and tumor progression. DNA methyltransferase (DNMT) inhibitors are a class of drugs that aim to reverse this process by inhibiting the enzymes responsible for DNA methylation. This compound was developed to improve upon the pharmacokinetic profile of the first-generation DNMT inhibitor, decitabine, which is susceptible to rapid degradation by cytidine deaminase.

Chemical Structure and Properties

This compound is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond. This structure protects decitabine from deamination by cytidine deaminase.

  • Chemical Name: 2'-deoxy-5-azacytidylyl-(3'→5')-2'-deoxyguanosine

  • Molecular Formula: C₁₈H₂₄N₉O₁₀P

  • Molecular Weight: 579.39 g/mol

Mechanism of Action

This compound acts as a prodrug of decitabine. Following subcutaneous administration, it is gradually cleaved into decitabine and deoxyguanosine. Decitabine is then phosphorylated to its active triphosphate form, which is incorporated into DNA during replication. The incorporated decitabine covalently traps DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns, leading to its degradation. This results in passive, replication-dependent demethylation of the genome and the re-expression of silenced tumor suppressor genes.[1]

G Mechanism of Action of this compound cluster_0 Systemic Circulation cluster_1 Cancer Cell This compound This compound (Subcutaneous Injection) Decitabine Decitabine This compound->Decitabine Enzymatic Cleavage Deoxyguanosine Deoxyguanosine This compound->Deoxyguanosine Enzymatic Cleavage Decitabine_in Decitabine dCTP Decitabine Triphosphate (Active Metabolite) Decitabine_in->dCTP Phosphorylation DNA_Incorporation Decitabine Incorporated into DNA dCTP->DNA_Incorporation Incorporation during DNA_Replication DNA Replication DNMT1_Trap DNMT1 Trapping & Degradation DNA_Incorporation->DNMT1_Trap Hypomethylation DNA Hypomethylation DNMT1_Trap->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Apoptosis Apoptosis Gene_Reexpression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Reexpression->CellCycleArrest

Caption: Mechanism of action of this compound.

Signaling Pathways

This compound-induced DNA hypomethylation leads to the modulation of various signaling pathways. Gene set enrichment analysis of tumors from in vivo studies has shown that this compound treatment induces the expression of p53 target genes and pathways associated with immune responses.[2] The re-expression of tumor suppressor genes can reactivate apoptotic pathways and cell cycle checkpoints. Furthermore, this compound has been shown to upregulate immune-related gene signatures, potentially enhancing anti-tumor immunity.[2]

G Signaling Pathways Affected by this compound cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes This compound This compound DNMT1_Inhibition DNMT1 Inhibition This compound->DNMT1_Inhibition DNA_Hypomethylation Global DNA Hypomethylation DNMT1_Inhibition->DNA_Hypomethylation TSG_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reexpression Immune_Modulation Immune Pathway Upregulation DNA_Hypomethylation->Immune_Modulation p53_Activation p53 Pathway Activation TSG_Reexpression->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis CellCycle_Arrest Cell Cycle Arrest p53_Activation->CellCycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Immune_Modulation->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition CellCycle_Arrest->Tumor_Growth_Inhibition

Caption: Signaling pathways affected by this compound.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
22Rv1Prostate Cancer>25 (72h)[3]
T24Bladder Cancer~1[4]
HCT116Colorectal Cancer~1[4]
In Vivo Xenograft Studies

This compound has shown significant anti-tumor efficacy in various xenograft models.

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
HepG2Hepatocellular Carcinoma2 mg/kg daily for 3 daysSignificant reduction in tumor weight[5]
B16F10Melanoma1 mg/kg daily for 13 daysSignificant decrease in mean tumor volume[1]
22Rv1, PC-3, MDA PCa 2bProstate Cancer1.65-3.3 mg/kg, 2-3 times/week for 3 weeksSignificant inhibition of tumor growth (p < 0.0001)[6][7]
Cisplatin-resistant ECTesticular Germ Cell Tumor2.0 mg/kgPotent inhibition of tumor growth and regression[8]

Clinical Data

This compound has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.

Acute Myeloid Leukemia (AML)
TrialPhasePatient PopulationTreatment ArmControl ArmOverall Response Rate (ORR) / Complete Remission (CR)Median Overall Survival (OS)Reference
ASTRAL-13Treatment-naïve, ineligible for intensive chemotherapyThis compoundTreatment Choice (Azacitidine, Decitabine, or Low-Dose Cytarabine)CR: 19.4%7.1 months[9]
CR: 17.4%8.4 months[9]
ASTRAL-23Relapsed/refractoryThis compoundTreatment ChoiceCR+CRp: 17%6.4 months[10]
CR+CRp: 8%5.4 months[10]
Phase 22Treatment-naïve, ≥65 years, not candidates for intensive chemotherapyThis compound 60 mg/m² (5-day)-Composite CR: >50%-[11]
Myelodysplastic Syndromes (MDS)
TrialPhasePatient PopulationTreatment ArmControl ArmOverall Response Rate (ORR)Median Overall Survival (OS)Reference
ASTRAL-33Previously treated with a hypomethylating agentThis compoundTreatment ChoiceNot met primary endpointNot met primary endpoint[12]
Phase 22Higher-risk, after azacitidine failureThis compound-14.3%7.1 months[13]
Phase 22Intermediate or high-riskThis compound 60 mg/m²-Clinically active-[3]
Phase 22Higher-risk or CMMLThis compound-ORR (IWG-2023): 52%16.8 months[14]

Experimental Protocols

DNMT1 Inhibition Assay (Biochemical)

This protocol is adapted from a general DNMT1 inhibitor screening assay and can be used to assess the direct inhibitory effect of this compound's active metabolite on DNMT1 activity.

G DNMT1 Inhibition Assay Workflow Start Start Coat_Plate Coat microplate wells with cytosine-rich DNA substrate Start->Coat_Plate Add_Components Add assay buffer, S-adenosyl-L-methionine (SAM), purified DNMT1 enzyme, and test compound Coat_Plate->Add_Components Incubate_1 Incubate at 37°C for 60-90 min to allow methylation reaction Add_Components->Incubate_1 Wash_1 Wash wells Incubate_1->Wash_1 Add_Capture_Ab Add capture antibody (specific for 5-methylcytosine) Wash_1->Add_Capture_Ab Incubate_2 Incubate at RT for 60 min Add_Capture_Ab->Incubate_2 Wash_2 Wash wells Incubate_2->Wash_2 Add_Detection_Ab Add detection antibody (HRP-conjugated) Wash_2->Add_Detection_Ab Incubate_3 Incubate at RT for 30 min Add_Detection_Ab->Incubate_3 Wash_3 Wash wells Incubate_3->Wash_3 Add_Substrate Add colorimetric substrate Wash_3->Add_Substrate Measure_Absorbance Measure absorbance and calculate % inhibition Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Caption: DNMT1 inhibition assay workflow.

Protocol:

  • Plate Preparation: Coat microplate wells with a cytosine-rich DNA substrate.

  • Reaction Setup: In each well, add DNMT Assay Buffer, S-adenosyl-L-methionine (SAM), purified recombinant DNMT1 enzyme, and the test compound (decitabine triphosphate) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[15]

  • Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[15]

  • Washing: Wash the wells to remove unbound components.

  • Capture Antibody: Add a capture antibody specific for 5-methylcytosine and incubate at room temperature for 60 minutes.[15]

  • Washing: Wash the wells.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate at room temperature for 30 minutes.[15]

  • Washing: Wash the wells.

  • Signal Development: Add a colorimetric HRP substrate and incubate until sufficient color develops.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere overnight.[16]

  • Treatment: Treat the cells with various concentrations of this compound in triplicate. Include a solvent control.[16]

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours), renewing the media with fresh drug daily.[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.[13]

  • Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the control.

Apoptosis (Annexin V Flow Cytometry) Assay

This assay quantifies the percentage of apoptotic cells.

Protocol:

  • Cell Treatment: Culture cells with and without this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]

Conclusion

This compound is a promising second-generation DNMT inhibitor with a favorable pharmacokinetic profile and demonstrated clinical activity in hematological malignancies. Its mechanism of action, involving the sustained inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes, provides a strong rationale for its use in cancer therapy. The preclinical and clinical data summarized in this guide highlight its potential as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a starting point for researchers interested in further investigating the biological effects of this compound. Further research is warranted to identify predictive biomarkers of response and to explore its efficacy in a broader range of malignancies.

References

Guadecitabine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of first-generation agents like decitabine and azacitidine.[1][2] It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[1][3] This resistance leads to a prolonged in vivo exposure to the active metabolite, decitabine, potentially enhancing its therapeutic efficacy.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key clinical trial data, experimental protocols, and underlying mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, decitabine, has been characterized in several clinical trials involving patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and various solid tumors.[1][5] Subcutaneous administration of this compound results in a distinct PK profile compared to intravenous decitabine, featuring a lower maximum plasma concentration (Cmax) but a significantly longer exposure window and half-life for the active decitabine metabolite.[1]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, decitabine, from a pivotal Phase 1 study in patients with MDS and AML.

Table 1: Pharmacokinetic Parameters of this compound and Decitabine Following Subcutaneous Administration of this compound

ParameterThis compound (Parent Drug)Decitabine (Active Metabolite)
Dosing Regimen 60 mg/m² daily for 5 days60 mg/m² daily for 5 days
Cmax (ng/mL) ~100~20
Tmax (hr) ~0.5~1.0
AUC (ng*hr/mL) ~150~100
Half-life (hr) ~1.0~2.5

Data compiled from a Phase 1 dose-escalation study.[1]

A population pharmacokinetic analysis described the plasma concentration-time course of this compound using a one-compartment model with first-order absorption, while a two-compartment model best described the kinetics of decitabine.[4] This analysis also revealed that body weight significantly influences the clearance and volume of distribution for both this compound and decitabine, supporting body surface area-based dosing.[4]

Metabolism and Excretion

A mass balance study utilizing ¹⁴C-radiolabeled this compound provided definitive insights into its metabolic fate and excretory pathways.[6][7][8][9]

Following subcutaneous administration, this compound is rapidly converted to its active metabolite, β-decitabine.[6][7] This conversion is nearly complete, with all identified metabolites in plasma and urine being related to β-decitabine.[6][7] The primary route of excretion is renal, with approximately 90.2% of the administered radioactivity recovered in the urine.[6][7][8] The presumed inactive metabolites, M1-M5, are also products of β-decitabine metabolism.[6][7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_excretion Excretion This compound This compound (SGI-110) Decitabine β-decitabine (Active Metabolite) This compound->Decitabine Enzymatic Cleavage Decitabine_in β-decitabine Decitabine->Decitabine_in Cellular Uptake Metabolites Inactive Metabolites (M1-M5) Decitabine->Metabolites dCMP dCMP Decitabine_in->dCMP Deoxycytidine Kinase dCTP dCTP DNA DNA dCTP->DNA DNA Polymerase dCDP dCDP dCMP->dCDP Decitabine_TP β-decitabine-TP dCDP->Decitabine_TP DNA_inc DNA with incorporated β-decitabine Decitabine_TP->DNA_inc DNA Polymerase Urine Urine (90.2%) Metabolites->Urine

Metabolic and Intracellular Activation Pathway of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of DNA methyltransferases (DNMTs), leading to global and gene-specific DNA hypomethylation.[10][11] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[11][12]

DNA Demethylation

Pharmacodynamic assessments in clinical trials have consistently demonstrated potent, dose-related DNA demethylation following this compound administration.[1] A commonly used biomarker for global DNA methylation is the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1) retrotransposons. Studies have shown that this compound treatment leads to a significant reduction in LINE-1 methylation, with the daily 5-day regimen showing the most potent demethylation, reaching a plateau at a dose of 60 mg/m².[1] This dose was established as the biologically effective dose.[1] The maximal target effect of this compound on gene promoter methylation has been observed at the point of administration of subsequent chemotherapy agents in combination regimens.[13][14]

G This compound This compound Decitabine Decitabine This compound->Decitabine Decitabine_TP Decitabine Triphosphate Decitabine->Decitabine_TP Phosphorylation Incorporation Incorporation into DNA Decitabine_TP->Incorporation DNA_Polymerase DNA Polymerase DNA_Replication DNA Replication DNA_Replication->Incorporation Covalent_Adduct Covalent Adduct Formation Incorporation->Covalent_Adduct DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Covalent_Adduct DNMT1_Depletion DNMT1 Depletion Covalent_Adduct->DNMT1_Depletion Hypomethylation DNA Hypomethylation DNMT1_Depletion->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reexpression->Apoptosis

Mechanism of Action of this compound Leading to DNA Hypomethylation.

Key Experimental Protocols

Phase 1 Dose-Escalation and Pharmacokinetic/Pharmacodynamic Study
  • Objective: To determine the safety, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and pharmacodynamics of this compound in patients with MDS or AML.[1]

  • Patient Population: Adults with MDS or AML who were refractory to or had relapsed after standard treatment.[1]

  • Dosing Regimens:

    • Daily for 5 days of a 28-day cycle (3–125 mg/m²/day).[1]

    • Once weekly for 3 weeks of a 28-day cycle (6–125 mg/m²/day).[1]

    • Twice weekly for 3 weeks of a 28-day cycle (60 and 90 mg/m²/day).[1]

  • Pharmacokinetic Sampling: Plasma samples were collected pre-dose and at multiple time points (15 min, 30 min, 60 min, 90 min, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr) post-dose on Day 1 and subsequent days depending on the regimen.[1]

  • Analytical Method for PK: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify this compound and decitabine in plasma.[15][16]

  • Pharmacodynamic Assessment: LINE-1 methylation was assessed in peripheral blood mononuclear cells at baseline and on various days of the treatment cycle using pyrosequencing.[1]

¹⁴C-Guadecitabine Mass Balance Study
  • Objective: To determine the excretory pathways and metabolic profile of this compound.[6][7][8][9]

  • Patient Population: Five patients with advanced cancer.[6][7]

  • Dosing: Patients received at least one cycle of 45 mg/m² this compound subcutaneously daily for 5 days of a 28-day cycle. The fifth dose of the first cycle was spiked with ¹⁴C-radiolabeled this compound.[6][7][8]

  • Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points to measure total radioactivity and profile metabolites.[6][7]

  • Analytical Methods:

    • Liquid scintillation counting for total radioactivity.[6][7]

    • LC-MS/MS for metabolite profiling and quantification.[6][7][15]

G cluster_screening Screening Phase (Day -28 to -1) cluster_treatment Treatment Cycle 1 (28 Days) cluster_response End of Cycle 1 / Subsequent Cycles InclusionCriteria Inclusion/Exclusion Criteria Met InformedConsent Informed Consent InclusionCriteria->InformedConsent BaselineAssessments Baseline Assessments (Physical Exam, Labs, Imaging) InformedConsent->BaselineAssessments Day1_5 This compound SC (e.g., 60 mg/m²/day) BaselineAssessments->Day1_5 PK_PD_Sampling PK/PD Blood Draws (Pre-dose, Post-dose timepoints) Day1_5->PK_PD_Sampling SafetyMonitoring Safety Monitoring (Adverse Events, Labs) Day1_5->SafetyMonitoring ResponseAssessment Response Assessment (Bone Marrow Biopsy, Imaging) SafetyMonitoring->ResponseAssessment ContinueTreatment Continue to Next Cycle (if clinically benefiting) ResponseAssessment->ContinueTreatment Discontinue Discontinue Treatment (Progression, Toxicity) ResponseAssessment->Discontinue

Generalized Experimental Workflow for a this compound Clinical Trial.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by its resistance to cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine. This results in potent and sustained DNA hypomethylation, the primary pharmacodynamic effect. Clinical studies have established a biologically effective dose and schedule that is generally well-tolerated and demonstrates clinical activity in hematologic malignancies. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising next-generation epigenetic therapeutic. Further research and ongoing clinical trials will continue to refine the optimal use of this compound, both as a monotherapy and in combination with other anticancer agents.

References

Guadecitabine's Prolonged Decitabine Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to deliver its active metabolite, decitabine, over a prolonged period. This extended exposure profile is intended to enhance the therapeutic window of decitabine by maximizing its incorporation into the DNA of cancer cells, which is dependent on the S-phase of the cell cycle.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, focusing on the prolonged exposure to its active metabolite decitabine, and is tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action and Prolonged Exposure

This compound is a dinucleotide composed of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[2][3] Following subcutaneous administration, this compound is gradually converted to decitabine, leading to a longer effective half-life and a more sustained exposure of cancer cells to the active drug compared to intravenous decitabine administration.[4]

The prolonged exposure to decitabine is critical for its mechanism of action. Decitabine, a nucleoside analog of deoxycytidine, is incorporated into DNA during replication. It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[5] This reversal of aberrant hypermethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting its pharmacokinetic, pharmacodynamic, and clinical activity.

Table 1: Pharmacokinetic Parameters of this compound and Decitabine (from a Population PK Model)
ParameterThis compoundDecitabine (from this compound)
Apparent Clearance 371 L/hr405 L/hr
Apparent Volume of Distribution 550 LCentral: 52.8 L, Peripheral: 187 L
Apparent Intercompartmental Clearance -368 L/hr
Absorption First-order, time-varying-

Data from a population pharmacokinetic model of 98 patients with MDS or AML.[8]

Table 2: Clinical Efficacy of this compound in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
IndicationDosing RegimenOverall Response Rate (ORR)Complete Response (CR) RateReference
Treatment-Naïve AML (≥65 years) 60 mg/m² SC, days 1-5 (28-day cycle)54% (Composite CR)-[9]
Treatment-Naïve AML (≥65 years) 90 mg/m² SC, days 1-5 (28-day cycle)54% (Composite CR)-[9]
Treatment-Naïve AML (≥65 years) 60 mg/m² SC, 10-day schedule53% (Composite CR)-[9]
Higher-Risk MDS & Low Blast Count AML (after azacitidine failure) 60 mg/m² SC, days 1-5 (28-day cycle)14.3%2 CRs[3]
Intermediate or High-Risk MDS (Treatment-Naïve) 60 mg/m² SC, days 1-5 (28-day cycle)51%-[10]
Intermediate or High-Risk MDS (Relapsed/Refractory) 60 mg/m² SC, days 1-5 (28-day cycle)43%-[10]
Table 3: Pharmacodynamic Effect of this compound (LINE-1 Demethylation)
Dosing RegimenPeak LINE-1 Demethylation from BaselineTiming of Peak DemethylationReference
Daily x 5 (up to 125 mg/m²/d) Up to 39%Day 8[2]
Table 4: Common Grade ≥3 Adverse Events with this compound
Adverse Event5-day Schedule (60 or 90 mg/m²) in TN-AML10-day Schedule (60 mg/m²) in TN-AMLReference
Febrile Neutropenia 61%69%[9]
Thrombocytopenia 49%42%[9]
Neutropenia 39%35%[9]
Pneumonia 29%37%[9]
Anemia 29%23%[9]
Sepsis 16%27%[9]

Experimental Protocols

Bioanalytical Method for this compound and Decitabine in Human Plasma, Whole Blood, and Urine

This protocol outlines the validated LC-MS/MS method for the quantification of this compound and its active metabolite β-decitabine.[11]

1. Sample Collection and Stabilization:

  • Collect plasma and whole blood samples in K2EDTA tubes.

  • Immediately place samples on ice-water after collection.

  • Stabilize samples with tetrahydrouridine (THU) to inhibit cytidine deaminase activity.

2. Sample Preparation:

  • Plasma and Whole Blood: Perform protein precipitation.

  • Urine: Dilute the samples.

3. Chromatographic Separation:

  • Use a C6-phenyl column for this compound analysis.

  • Use a Nova-Pak Silica column for β-decitabine analysis.

  • Employ gradient elution for both analytes.

4. Mass Spectrometric Detection:

  • Utilize a triple quadrupole mass spectrometer operating in the positive ion mode.

5. Quantification:

  • The linear range for this compound is 1.0-200 ng/mL in plasma and whole blood, and 10-2000 ng/mL in urine.

  • The linear range for β-decitabine is 0.5-100 ng/mL in plasma and whole blood, and 5-1000 ng/mL in urine.

Global DNA Methylation Analysis using LINE-1 Pyrosequencing

This protocol describes the quantification of global DNA methylation by analyzing the methylation level of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.[8]

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from whole blood or tumor tissue.

  • Perform bisulfite conversion of the DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

  • Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 element. One of the PCR primers should be biotinylated.

3. Immobilization of PCR Products:

  • Immobilize the biotinylated PCR products onto streptavidin-coated Sepharose beads.

4. Sample Preparation for Pyrosequencing:

  • Prepare the single-stranded DNA template by denaturation.

5. Pyrosequencing:

  • Perform pyrosequencing using a sequencing primer that anneals upstream of the CpG sites of interest within the LINE-1 element.

  • The instrument dispenses deoxynucleotide triphosphates (dNTPs) sequentially. The incorporation of a dNTP generates a light signal that is proportional to the number of nucleotides incorporated.

  • The methylation level at each CpG site is quantified by the ratio of cytosine to thymine signal.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound or decitabine on cancer cell lines.[12]

1. Cell Culture:

  • Culture the desired cancer cell lines in appropriate media and conditions.

2. Treatment:

  • Seed the cells in 96-well plates at a predetermined density.

  • After allowing the cells to adhere, treat them with a range of concentrations of this compound or decitabine. Include an untreated control.

3. Incubation:

  • Incubate the treated cells for a specified period (e.g., 72 hours).

4. Viability Assessment:

  • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies

This protocol describes the general steps for establishing and utilizing a PDX model to evaluate the in vivo efficacy of this compound.[13][14]

1. Establishment of PDX Model:

  • Obtain fresh tumor tissue from a patient with the cancer of interest under sterile conditions.

  • Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Monitor the mice for tumor growth.

2. Expansion of PDX Model:

  • Once the tumors reach a certain size, sacrifice the mice and harvest the tumors.

  • Passage the tumor tissue into new cohorts of mice for expansion.

3. Drug Treatment Study:

  • Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint Analysis:

  • At the end of the study, sacrifice the mice and excise the tumors.

  • Analyze the tumors for pharmacodynamic markers (e.g., LINE-1 methylation) and other relevant biomarkers.

Visualizations

Signaling Pathways and Experimental Workflows

Guadecitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (SGI-110) Decitabine Decitabine This compound->Decitabine Gradual Conversion dCTP dCTP Decitabine->dCTP Phosphorylation DNMT DNA Methyltransferase (DNMT) Decitabine->DNMT Traps DNA_Replication DNA Replication dCTP->DNA_Replication DNA DNA DNMT->DNA Methylates DNA_Replication->DNA Incorporation DNA->DNA_Replication Hypomethylated_DNA Hypomethylated DNA DNA->Hypomethylated_DNA Demethylation TSG_Reexpression Tumor Suppressor Gene Re-expression Hypomethylated_DNA->TSG_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reexpression->Apoptosis Antitumor_Effects Antitumor Effects Cell_Cycle_Arrest->Antitumor_Effects Apoptosis->Antitumor_Effects Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A This compound (e.g., 60 mg/m² SC, days 1-5) Randomization->Treatment_Arm_A Treatment_Arm_B Control or Alternative Dose Randomization->Treatment_Arm_B Treatment_Cycle 28-Day Treatment Cycle Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Response_Assessment Response Assessment (e.g., IWG criteria) Treatment_Cycle->Response_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Response_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis LINE1_Assay_Workflow Sample_Collection Sample Collection (Blood or Tissue) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification (Biotinylated Primer) Bisulfite_Conversion->PCR_Amplification Immobilization Immobilization on Streptavidin Beads PCR_Amplification->Immobilization Pyrosequencing Pyrosequencing Immobilization->Pyrosequencing Data_Analysis Data Analysis (% Methylation) Pyrosequencing->Data_Analysis

References

Guadecitabine's Potential in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed for enhanced stability and prolonged in vivo exposure to its active metabolite, decitabine. Aberrant DNA methylation is a key epigenetic hallmark of cancer, leading to the silencing of tumor suppressor genes and immune evasion. By reversing this hypermethylation, this compound has demonstrated potential in preclinical and clinical settings to reactivate silenced genes, modulate the tumor microenvironment, and sensitize solid tumors to conventional chemotherapies and immunotherapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and clinical development in solid tumors, with a focus on experimental methodologies and quantitative data.

Introduction: The Rationale for Targeting DNA Methylation in Solid Tumors

Epigenetic modifications, particularly DNA methylation, play a critical role in the initiation and progression of solid tumors. The hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their inactivation, contributing to uncontrolled cell growth and survival.[1][2] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. This compound, a dinucleotide of decitabine and deoxyguanosine, is resistant to degradation by cytidine deaminase, allowing for a longer half-life and sustained exposure of tumor cells to the active decitabine.[3] This prolonged action leads to the depletion of DNMT1, reversal of aberrant hypermethylation, and re-expression of silenced genes.[4] Furthermore, this compound has been shown to have immunomodulatory effects, including the upregulation of tumor-associated antigens and components of the antigen processing and presentation machinery, thereby making tumors more visible to the immune system.[5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA methyltransferases. Following subcutaneous administration, this compound is slowly converted to its active form, decitabine triphosphate, which is then incorporated into DNA. This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation. This process reactivates aberrantly silenced tumor suppressor genes and other genes involved in critical cellular processes.

Signaling Pathways Modulated by this compound

This compound's impact extends to several key signaling pathways implicated in cancer.

  • p53 Signaling Pathway: this compound has been shown to induce the expression of p53 target genes.[7] The p53 tumor suppressor protein plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. By reactivating p53 signaling, this compound can contribute to tumor cell death and inhibition of proliferation.

  • Immune Checkpoint Pathway: this compound can modulate the tumor immune microenvironment by influencing the expression of immune checkpoint molecules.[6] By demethylating the promoters of genes encoding for components of the antigen presentation machinery (e.g., MHC class I), it can enhance tumor cell recognition by T cells. Furthermore, it can impact the expression of PD-L1 on tumor cells and PD-1 on immune cells, potentially sensitizing tumors to immune checkpoint inhibitors.[8]

Preclinical Efficacy in Solid Tumors

This compound has demonstrated significant anti-tumor activity in a variety of preclinical solid tumor models, both as a monotherapy and in combination with other agents.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various solid tumor cell lines.

Cell LineCancer TypeIC50 (µM)Citation
SKOV3Ovarian Cancer0.00508[9]
OVCAR5Ovarian Cancer0.00366[9]
NCCITTesticular Germ Cell Tumornanomolar range[10]
NTERA-2Testicular Germ Cell Tumornanomolar range[10]
HCT116Colon Cancer~5 (as decitabine)[11]
RCMColon Cancersensitive (as decitabine)[12]
PANC1Pancreatic Cancer0.2672 (as decitabine)[12]
KP2Pancreatic Cancer0.0752 (as decitabine)[12]
L33Pancreatic Cancer0.06129 (as decitabine)[12]
SNU213Pancreatic Cancer0.015 (as decitabine)[12]
In Vivo Tumor Growth Inhibition

In vivo studies have corroborated the anti-tumor effects of this compound. The table below highlights key findings from preclinical animal models.

Tumor ModelTreatmentTumor Growth InhibitionCitation
4T1 Murine Mammary CarcinomaThis compoundSignificantly reduced tumor growth[13]
E0771 Murine Breast CarcinomaThis compoundSignificantly reduced tumor growth[13]
Cisplatin-Resistant Embryonal Carcinoma XenograftsThis compoundComplete regression of tumors[7]
B16F10 Murine MelanomaThis compound + anti-CTLA-4/anti-PD-1Significantly reduced subcutaneous tumor growth and metastases[6]
22Rv1, MDA PCa 2b, PC-3 Prostate Cancer XenograftsThis compoundSignificantly inhibited prostate tumor growth[4]

Clinical Investigations in Solid Tumors

This compound has been evaluated in numerous clinical trials across a spectrum of solid tumors, both as a single agent and in combination with chemotherapy and immunotherapy.

Summary of Key Clinical Trials
PhaseTumor Type(s)Combination Agent(s)Key FindingsCitation(s)
Phase IAdvanced Solid TumorsPembrolizumabRP2D: this compound 30 mg/m² (d1-4) + Pembrolizumab 200 mg (d1) q3w. ORR: 7%; 37% had disease control ≥24 weeks.[5][14]
Phase Ib/IIa (SPIRE)Metastatic Solid Cancers, Urothelial CarcinomaCisplatin, GemcitabineRP2D: this compound 20 mg/m² (d1-5) + GC. Tolerable with additional myelosuppression.[1]
Phase IMetastatic Colorectal CancerIrinotecanThis compound 45 mg/m² + Irinotecan 125 mg/m² was safe and tolerable. 12/17 evaluable patients had stable disease.[15]
Phase IIMetastatic Urothelial Carcinoma (post-ICI)AtezolizumabNo RECIST responses observed. Median OS: 8.6 months; Median PFS: 3.0 months.[16]
Phase IISDH-Deficient GIST, Pheochromocytoma, Paraganglioma, HLRCC-Associated RCCMonotherapyNo objective responses. 4/9 patients had prolonged stable disease.[17]
Phase IIPlatinum-Resistant Ovarian CancerCarboplatinDid not meet primary PFS endpoint, but 6-month PFS rate was higher in the this compound arm (37% vs 11%).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects.

DNA Methylation Analysis: LINE-1 Pyrosequencing

Objective: To quantify global DNA methylation changes in response to this compound treatment by assessing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.

Methodology:

  • DNA Extraction: Isolate genomic DNA from tumor tissue or peripheral blood mononuclear cells (PBMCs) using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA with sodium bisulfite using a commercially available kit (e.g., EpiTect Plus Bisulfite Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1][2]

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers (one of which is biotinylated), and a hot-start DNA polymerase.[5]

    • Use primers specific for a CpG-rich region of the LINE-1 promoter.[5]

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 15 minutes, followed by 45 cycles of 94°C for 30 seconds, 56°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 10 minutes.[5]

  • Pyrosequencing:

    • Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.

    • Wash and denature the captured DNA to obtain single-stranded templates.

    • Anneal a sequencing primer to the template DNA.

    • Perform pyrosequencing using a PyroMark system (Qiagen). The instrument dispenses one dNTP at a time, and light is generated upon incorporation, proportional to the number of nucleotides incorporated.[5]

  • Data Analysis: The methylation percentage at each CpG site is calculated based on the ratio of cytosine to thymine signal.[18]

Gene Expression Analysis: RNA Sequencing

Objective: To profile the transcriptome of tumor cells or tissues to identify genes and pathways modulated by this compound.

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove contaminating genomic DNA.[19]

  • RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 7.0 are typically used for library preparation.[19]

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[19]

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[20]

    • Quantification: Count the number of reads mapping to each gene using tools like htseq-count or featureCounts.[19]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.[20]

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify signaling pathways and biological processes that are significantly altered.[7]

Tumor Microenvironment Analysis: Flow Cytometry of Tumor-Infiltrating Lymphocytes

Objective: To characterize the composition and phenotype of immune cells within the tumor microenvironment following this compound treatment.

Methodology:

  • Tumor Dissociation:

    • Harvest fresh tumor tissue and mince it into small pieces.

    • Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.[14]

  • Cell Staining:

    • Wash the cells and resuspend them in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.[14]

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b for myeloid cells, Gr-1 for granulocytes, etc.).[21]

    • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.

  • Flow Cytometry Acquisition:

    • Acquire the stained cells on a multi-color flow cytometer (e.g., BD LSRFortessa).

    • Include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence-minus-one (FMO) controls to set gates accurately.[7]

  • Data Analysis:

    • Analyze the acquired data using software like FlowJo.

    • Gate on live, single cells, and then identify different immune cell populations based on their marker expression.[21]

    • Quantify the frequency and absolute numbers of each cell type.

Visualizations: Signaling Pathways and Experimental Workflows

guadecitabine_mechanism cluster_drug Drug Administration cluster_cellular Cellular Uptake and Activation cluster_dna DNA Incorporation and DNMT Inhibition cluster_downstream Downstream Effects This compound This compound Decitabine Decitabine This compound->Decitabine Metabolism Decitabine-TP Decitabine Triphosphate Decitabine->Decitabine-TP Phosphorylation DNA DNA Decitabine-TP->DNA Incorporation DNMT1 Trapping DNMT1 Trapping and Degradation DNA->DNMT1 Trapping DNMT1 DNA Methyltransferase 1 DNMT1->DNMT1 Trapping DNA Hypomethylation DNA Hypomethylation DNMT1 Trapping->DNA Hypomethylation TSG Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->TSG Re-expression Immune Modulation Immune Modulation DNA Hypomethylation->Immune Modulation Tumor Cell Apoptosis Tumor Cell Apoptosis TSG Re-expression->Tumor Cell Apoptosis Cell Cycle Arrest Cell Cycle Arrest TSG Re-expression->Cell Cycle Arrest

Caption: Mechanism of action of this compound.

p53_pathway This compound This compound DNA Hypomethylation DNA Hypomethylation This compound->DNA Hypomethylation p53 Gene Promoter p53 Gene Promoter DNA Hypomethylation->p53 Gene Promoter Demethylation p53 p53 p53 Gene Promoter->p53 Increased Expression MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Transcription GADD45 GADD45 p53->GADD45 Transcription BAX BAX p53->BAX Transcription MDM2->p53 Inhibition Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest GADD45->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: this compound's effect on the p53 signaling pathway.

immune_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell This compound This compound DNA Hypomethylation DNA Hypomethylation This compound->DNA Hypomethylation MHC Class I Genes MHC Class I Genes DNA Hypomethylation->MHC Class I Genes Demethylation PD-L1 PD-L1 DNA Hypomethylation->PD-L1 Modulation of Expression Tumor Cell Tumor Cell T Cell T Cell MHC Class I MHC Class I MHC Class I Genes->MHC Class I Increased Expression TCR T Cell Receptor MHC Class I->TCR Antigen Presentation Tumor Antigen Tumor Antigen Tumor Antigen->MHC Class I PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal experimental_workflow Tumor Sample Tumor Sample DNA Extraction DNA Extraction Tumor Sample->DNA Extraction RNA Extraction RNA Extraction Tumor Sample->RNA Extraction Single-cell Suspension Single-cell Suspension Tumor Sample->Single-cell Suspension Bisulfite Conversion Bisulfite Conversion DNA Extraction->Bisulfite Conversion Library Preparation Library Preparation RNA Extraction->Library Preparation Cell Staining Cell Staining Single-cell Suspension->Cell Staining Pyrosequencing Pyrosequencing Bisulfite Conversion->Pyrosequencing Methylation Analysis Methylation Analysis Pyrosequencing->Methylation Analysis RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Gene Expression Analysis Gene Expression Analysis RNA Sequencing->Gene Expression Analysis Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Immune Cell Profiling Immune Cell Profiling Flow Cytometry->Immune Cell Profiling

References

Guadecitabine's Effect on Tumor Suppressor Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Epigenetic silencing of tumor suppressor genes (TSGs) through DNA hypermethylation is a hallmark of many cancers, contributing to tumorigenesis and therapeutic resistance.[1][2] Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to reverse these aberrant epigenetic modifications.[3][4] As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, which allows for prolonged in vivo exposure to its active metabolite, decitabine.[5][6] By incorporating into DNA and trapping DNMTs, this compound leads to global and gene-specific DNA hypomethylation, resulting in the re-expression of silenced TSGs.[7][8] This restoration of TSG function can induce cell cycle arrest, modulate key signaling pathways, and potentially re-sensitize tumors to other therapies, positioning this compound as a significant agent in epigenetic cancer therapy.[1][9][10]

Introduction to Epigenetic Silencing and this compound

In various malignancies, cancer cells accumulate epigenetic changes, such as the hypermethylation of CpG islands in the promoter regions of genes.[10] This process, mediated by DNA methyltransferases (DNMTs), leads to the transcriptional silencing of critical genes, including tumor suppressors that regulate cell growth, apoptosis, and DNA repair.[2][11] The reversible nature of these epigenetic marks provides a compelling therapeutic target.[2]

Hypomethylating agents (HMAs) are a class of drugs designed to inhibit DNMTs and reverse this silencing.[5] this compound was developed as a next-generation HMA to overcome the rapid in vivo degradation of first-generation agents like decitabine, thereby increasing exposure times for more effective DNMT targeting.[1][5] Its mechanism of action is centered on restoring the expression of aberrantly silenced genes, including a wide array of TSGs.[8][12]

Core Mechanism of Action

This compound's therapeutic effect is achieved through a multi-step process involving cellular uptake, metabolic activation, and subsequent disruption of the DNA methylation machinery.

  • Administration and Activation : Following subcutaneous administration, the this compound dinucleotide is designed to slowly release its active component, decitabine.[5] This structure confers resistance to cytidine deaminase, the primary enzyme responsible for decitabine degradation, resulting in prolonged exposure of cancer cells to the active drug.[3][13]

  • DNA Incorporation and DNMT Trapping : As a cytidine analog, the active decitabine metabolite is incorporated into replicating DNA during the S-phase of the cell cycle.[7][14] Once incorporated, it forms a covalent adduct with DNMTs (primarily DNMT1), trapping the enzyme on the DNA.[2]

  • DNA Hypomethylation : The trapping and subsequent degradation of DNMTs prevent the maintenance of methylation patterns during DNA replication.[8] This leads to a passive, replication-dependent demethylation of the genome, particularly at hypermethylated CpG islands in gene promoter regions.[7]

  • Gene Re-expression : The removal of repressive methylation marks allows for the binding of transcription factors and the re-establishment of a transcriptionally active chromatin state, leading to the re-expression of previously silenced genes.[8]

Guadecitabine_MoA cluster_0 Cellular Uptake & Activation cluster_1 Epigenetic Modulation cluster_2 Cellular Outcome This compound This compound (SGI-110) Decitabine Active Metabolite (Decitabine) This compound->Decitabine Slow release (Resists CDA) DNA_Incorp Incorporation into DNA during S-phase Decitabine->DNA_Incorp DNMT_Trap DNMT1 Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation (CpG Islands) DNMT_Trap->Hypomethylation TSG_ReExp Tumor Suppressor Gene Re-expression Hypomethylation->TSG_ReExp Cell_Cycle_Arrest Cell Cycle Arrest TSG_ReExp->Cell_Cycle_Arrest Tumor_Growth_Inhib Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhib TSG_Signaling cluster_TSG Tumor Suppressor Gene Promoters cluster_Effectors Cell Cycle Regulation This compound This compound DNMT1 DNMT1 Inhibition This compound->DNMT1 inhibits p16 CDKN2A (p16) DNMT1->p16 demethylates promoter of p21 CDKN1A (p21) DNMT1->p21 demethylates promoter of Other_TSGs Other TSGs (e.g., RASSF1, RUNX3) DNMT1->Other_TSGs demethylates promoter of CDK4_6 CDK4/6 p16->CDK4_6 inhibits RB pRB p21->CDK4_6 inhibits CDK4_6->RB phosphorylates (inactivates pRB) E2F E2F RB->E2F sequesters G1_S_Arrest G1/S Phase Arrest RB->G1_S_Arrest prevents S-phase entry E2F->G1_S_Arrest promotes S-phase entry Bisulfite_Pyrosequencing_Workflow start Start: Tumor Tissue or Cells dna_extraction 1. Genomic DNA Extraction start->dna_extraction bisulfite 2. Bisulfite Conversion (Unmethylated C -> U) dna_extraction->bisulfite pcr 3. PCR Amplification of Target Region bisulfite->pcr pyroseq 4. Pyrosequencing Reaction pcr->pyroseq pyrogram 5. Generation of Pyrogram pyroseq->pyrogram analysis 6. Data Analysis: Quantify C/T Ratio pyrogram->analysis end Result: % Methylation analysis->end

References

Molecular Biomarkers of Response to Guadecitabine Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to be resistant to degradation by cytidine deaminase, leading to a more prolonged in vivo exposure to its active metabolite, decitabine.[1][2][3][4] This extended exposure is intended to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, thereby inhibiting DNA methyltransferases (DNMTs) and reversing aberrant DNA methylation patterns characteristic of many malignancies.[1][3] Despite its promising pharmacological profile, clinical responses to this compound vary among patients. This guide provides a comprehensive overview of the molecular biomarkers that have been investigated as predictors of response and resistance to this compound therapy, with a focus on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

Genetic Mutations as Biomarkers

The mutational landscape of hematologic malignancies has been a primary focus in the search for biomarkers of response to this compound. While no single gene mutation has been definitively validated as a sole predictor of response, several key genes and pathways have been implicated.

RAS Pathway Mutations (KRAS and NRAS)

Mutations in the RAS signaling pathway, particularly in KRAS and NRAS, have emerged as significant predictors of resistance to this compound. Multiple studies have shown a strong trend for RAS mutations to be associated with a lack of response.[1][5] In a phase I/II study of relapsed/refractory (r/r) AML, patients with KRAS or NRAS mutations had a significantly lower complete remission (CR) rate compared to those without these mutations.[1][5] The presence of RAS mutations is also associated with a more aggressive clinical phenotype and worse overall survival.[1]

IDH1 and IDH2 Mutations

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are common in AML and lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which can impact DNA methylation.[6][7] While some studies have suggested a potential for improved response to hypomethylating agents in patients with IDH mutations due to the associated hypermethylation phenotype, the data for this compound is not as clear-cut.[7][8] Some analyses have shown a trend towards resistance in patients with IDH1/2 mutations, similar to the findings for RAS mutations.[1] However, other case series have reported responses to hypomethylating agents in IDH-mutated AML.[6][8]

TET2 Mutations

Mutations in the Ten-Eleven Translocation 2 (TET2) gene, a key enzyme in the DNA demethylation pathway, are frequently observed in myeloid malignancies.[9][10][11][12][13] Loss-of-function mutations in TET2 are associated with a DNA hypermethylation phenotype.[9] Given this compound's mechanism of action, it was hypothesized that TET2-mutated cancers might be more sensitive to this therapy. However, clinical studies have not consistently demonstrated a significant correlation between TET2 mutation status and response to this compound.[1]

Quantitative Data on Genetic Biomarkers

The following tables summarize the prevalence of key mutations and their association with response to this compound in patients with AML and MDS.

Biomarker CategoryBiomarkerPrevalence in r/r AMLAssociation with Response to this compoundReference
Genetic Mutations KRAS/NRAS~18%Strong trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07)[1][5]
IDH1/IDH2~19%Trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07)[1]
TET2~10-30% in AML/MDSNo consistent significant association with response[1][9][10]

Gene Expression Signatures as Biomarkers

Gene expression profiling has identified a signature associated with resistance to this compound. This signature points towards underlying biological mechanisms that may render tumors less susceptible to DNA hypomethylating agents.

A Four-Gene Signature of Resistance

A study in r/r AML identified a subset of patients (approximately 20%) with a distinct gene expression profile characterized by:

  • High expression of DNMT3B

  • Low expression of CDKN2B (p15)

  • Low expression of CTCF

  • Low expression of CDA [1][14]

Patients with this gene expression signature were found to be resistant to this compound, with significantly lower response rates.[1] This signature was also associated with an enrichment for KRAS/NRAS mutations and a CpG island hypermethylation phenotype (CIMP).[1]

Quantitative Data on Gene Expression Biomarkers
Biomarker CategoryGene SignaturePatient SubsetAssociation with Response to this compoundReference
Gene Expression High DNMT3B, Low CDKN2B, Low CTCF, Low CDA~20% of r/r AML patientsResistance (5% response rate vs. 30% in other patients, p=0.02)[1][14]

DNA Methylation Patterns as Biomarkers

As this compound directly targets DNA methylation, it is logical that baseline methylation status and changes upon treatment could serve as biomarkers of response.

CpG Island Methylator Phenotype (CIMP)

The CpG Island Methylator Phenotype (CIMP) is characterized by widespread hypermethylation of CpG islands in gene promoter regions. In the context of this compound therapy, a CIMP-like methylation profile was paradoxically associated with resistance.[1] This finding suggests that the specific nature of the hypermethylation, rather than just its presence, may be critical in determining drug sensitivity.

LINE-1 Methylation

Long Interspersed Nuclear Element-1 (LINE-1) is a repetitive element in the genome, and its methylation level is often used as a surrogate for global DNA methylation. Studies have shown that this compound induces demethylation of LINE-1.[15][16][17][18][19][20] However, the degree of LINE-1 demethylation after treatment did not consistently correlate with clinical response in all studies.[15][21] A subset of patients with the resistance-associated gene expression signature also exhibited low LINE-1 hypomethylation after treatment, further linking these molecular features to a lack of response.[1]

Quantitative Data on DNA Methylation Biomarkers
Biomarker CategoryBiomarkerPatient SubsetAssociation with Response to this compoundReference
DNA Methylation CIMP-like phenotypeEnriched in the resistant gene expression signature groupAssociated with resistance[1]
LINE-1 HypomethylationAll treated patientsLow hypomethylation post-treatment in the resistant group[1][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and validate the molecular biomarkers discussed.

Mutational Analysis: TruSight Myeloid Sequencing Panel
  • Objective: To detect somatic mutations in a panel of 54 genes frequently mutated in myeloid malignancies.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from bone marrow or peripheral blood samples.

    • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A targeted capture of the 54 gene regions is performed using specific probes.

    • Sequencing: The captured and enriched DNA libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or HiSeq).

    • Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of specific genes (e.g., DNMT3B, CDKN2B, CTCF, CDA).

  • Methodology:

    • RNA Extraction: Total RNA is isolated from patient samples.

    • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

    • qPCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

    • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene.

DNA Methylation Analysis
  • Objective: To assess DNA methylation patterns across the genome.

  • Methodology (example: Reduced Representation Bisulfite Sequencing - RRBS):

    • DNA Digestion: Genomic DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites.

    • Library Preparation: Adapters are ligated to the digested fragments, and size selection is performed to enrich for CpG-rich regions.

    • Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • PCR Amplification: The bisulfite-converted DNA is amplified.

    • Sequencing: The amplified library is sequenced using an NGS platform.

    • Data Analysis: Sequencing reads are aligned to a bisulfite-converted reference genome to determine the methylation status of individual CpG sites.

  • Objective: To quantify the methylation level of LINE-1 repetitive elements as a surrogate for global DNA methylation.

  • Methodology:

    • DNA Extraction and Bisulfite Conversion: As described above.

    • PCR Amplification: A specific region of the LINE-1 promoter containing several CpG sites is amplified from the bisulfite-converted DNA.

    • Pyrosequencing: The PCR product is sequenced using a pyrosequencer. The relative amount of cytosine and thymine at each CpG site is quantified to determine the percentage of methylation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular biomarkers of this compound response.

Caption: Mechanism of action of this compound.

Biomarker_Discovery_Workflow Patient_Samples Patient Samples (Bone Marrow / Peripheral Blood) DNA_RNA_Extraction DNA/RNA Extraction Patient_Samples->DNA_RNA_Extraction NGS Next-Generation Sequencing (TruSight Myeloid Panel) DNA_RNA_Extraction->NGS qRT_PCR Quantitative RT-PCR (Gene Expression Panel) DNA_RNA_Extraction->qRT_PCR Methylation_Analysis DNA Methylation Analysis (RRBS / Pyrosequencing) DNA_RNA_Extraction->Methylation_Analysis Data_Analysis Bioinformatics Analysis NGS->Data_Analysis qRT_PCR->Data_Analysis Methylation_Analysis->Data_Analysis Biomarker_Identification Biomarker Identification (Mutations, Gene Signatures, Methylation Patterns) Data_Analysis->Biomarker_Identification Clinical_Correlation Correlation with Clinical Response Biomarker_Identification->Clinical_Correlation

Caption: Experimental workflow for biomarker discovery.

Resistance_Pathways cluster_resistance Resistance to this compound cluster_response Sensitivity to this compound RAS_Mutation KRAS/NRAS Mutations Gene_Signature Resistance Gene Signature (High DNMT3B, Low CDKN2B, etc.) RAS_Mutation->Gene_Signature CIMP_Phenotype CIMP-like Methylation Profile Gene_Signature->CIMP_Phenotype Low_Hypomethylation Low LINE-1 Hypomethylation Gene_Signature->Low_Hypomethylation Wild_Type_RAS Wild-Type RAS Sensitivity_Signature Favorable Gene Expression Profile Wild_Type_RAS->Sensitivity_Signature Non_CIMP Non-CIMP Methylation Profile Sensitivity_Signature->Non_CIMP High_Hypomethylation High LINE-1 Hypomethylation Sensitivity_Signature->High_Hypomethylation

Caption: Molecular profiles associated with response.

Conclusion

The identification of predictive biomarkers for this compound therapy is crucial for optimizing patient selection and improving clinical outcomes. Current evidence points towards a multifactorial model of response and resistance, where genetic mutations (particularly in the RAS pathway), specific gene expression signatures, and baseline DNA methylation patterns collectively contribute to treatment efficacy. While no single biomarker is sufficient for predicting response, the integration of these molecular features holds promise for personalizing this compound treatment. Further validation of these biomarkers in prospective clinical trials is warranted to translate these findings into clinical practice.

References

Methodological & Application

Guadecitabine In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Guadecitabine (SGI-110) in in vitro cell culture experiments. This compound is a second-generation DNA methyltransferase (DNMT) inhibitor, demonstrating promise in various cancer models. These guidelines are intended to facilitate robust and reproducible experimental design and execution.

Introduction to this compound

This compound is a dinucleotide of decitabine and deoxyguanosine, a formulation that renders it resistant to degradation by cytidine deaminase. This resistance leads to a prolonged in vivo exposure to its active metabolite, decitabine, a potent inhibitor of DNA methyltransferases.[1] By inhibiting DNMTs, this compound leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1). After cellular uptake, this compound is incorporated into DNA. DNMT1 becomes covalently trapped on the this compound-containing DNA, leading to the depletion of active DNMT1 and subsequent global DNA hypomethylation. This epigenetic modification can restore the expression of silenced tumor suppressor genes, leading to anti-tumor effects.

This compound This compound (SGI-110) Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake DNA_Incorporation Incorporation into DNA Cellular_Uptake->DNA_Incorporation Covalent_Adduct Covalent DNMT1-DNA Adduct (DNMT1 Trapping) DNA_Incorporation->Covalent_Adduct DNMT1 attempts to methylate DNMT1 DNMT1 DNMT1->Covalent_Adduct DNMT1_Depletion DNMT1 Depletion Covalent_Adduct->DNMT1_Depletion DNA_Hypomethylation Global DNA Hypomethylation DNMT1_Depletion->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Reactivation Anti_Tumor_Effects Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) Gene_Reactivation->Anti_Tumor_Effects

Figure 1: Mechanism of Action of this compound.

Cell Culture Guidelines

Successful in vitro studies with this compound require careful consideration of cell line selection, dosing, and exposure duration.

Recommended Cell Lines

This compound has been evaluated in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question.

Cancer TypeRecommended Cell Lines
Prostate Cancer LNCaP, 22Rv1, MDA PCa 2b[2][3]
Hepatocellular Carcinoma SNU-398, Huh-1, HepG2, HCCLM3, PLC/PRF/5[4][5]
T-cell Lymphoma Various, including patient-derived lines[6]
Acute Myeloid Leukemia (AML) Various, including patient-derived blasts
Concentration and Incubation Time

The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. Based on published studies, the following ranges can be used as a starting point.

Cancer TypeConcentration RangeIncubation TimeNotes
Prostate Cancer 5 - 10 µM[2][7]3 - 7 daysDaily media change with fresh drug may be required for longer incubations.
Hepatocellular Carcinoma 10 nM - 1 µM72 hoursDose-response curves should be generated to determine the IC50.[4]
T-cell Lymphoma 39 - 312 nM72 hoursLower concentrations may be effective in hematological malignancies.[6]
Acute Myeloid Leukemia (AML) 10 nM - 1 µM72 - 96 hoursSensitivity can vary widely between different AML subtypes.

It is highly recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with serial dilutions of This compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: MTT Assay Workflow.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.

  • Incubate for the desired duration (e.g., 72 hours). For longer incubations, replace the medium with fresh this compound every 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Aspirate the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis following this compound treatment.

Treat_Cells Treat cells with This compound Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Buffer Stain_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Stain_AnnexinV_PI Incubate Incubate in the dark (15 min, RT) Stain_AnnexinV_PI->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM

Figure 3: Annexin V/PI Staining Workflow.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

DNA Methylation Analysis (Pyrosequencing)

This protocol provides a general workflow for assessing changes in DNA methylation at specific CpG sites.

Treat_Cells Treat cells with This compound Genomic_DNA_Extraction Genomic DNA Extraction Treat_Cells->Genomic_DNA_Extraction Bisulfite_Conversion Bisulfite Conversion Genomic_DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification of Target Region Bisulfite_Conversion->PCR_Amplification Pyrosequencing_Reaction Pyrosequencing Reaction PCR_Amplification->Pyrosequencing_Reaction Data_Analysis Data Analysis (% Methylation) Pyrosequencing_Reaction->Data_Analysis cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Treat_Cells Treat cells with This compound Lyse_Cells Lyse cells in RIPA buffer Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-DNMT1 Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL and image Secondary_Ab->Detect

References

ASTRAL-2 Clinical Trial: Application Notes and Protocols for Guadecitabine in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, experimental protocols, and key findings of the ASTRAL-2 (NCT02920008) phase 3 clinical trial.[1][2] This study investigated the efficacy and safety of guadecitabine, a next-generation hypomethylating agent, in patients with relapsed or refractory acute myeloid leukemia (AML).

Introduction

This compound (SGI-110) is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase. This resistance prolongs its half-life and exposure of its active metabolite, decitabine, to leukemic cells. The ASTRAL-2 trial was a phase 3, international, open-label, multicenter, randomized clinical trial that compared this compound with a physician's treatment choice (TC) in adults with AML who were refractory to or had relapsed after intensive chemotherapy.[1][2] While the trial did not meet its primary endpoint of significantly improving overall survival (OS) in the intent-to-treat (ITT) population, it demonstrated higher clinical response rates with this compound.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the ASTRAL-2 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics[1][3]
CharacteristicThis compound (n=148)Treatment Choice (n=154)
Median Age (years)6563
Age ≥65 years51%40%
ECOG Performance Status 216%21%
Refractory AML45%33%
Second or Subsequent Relapse39%44%
Prior Hematopoietic Cell Transplant (HCT)18%26%
Table 2: Treatment Choice Arm Composition[1][4]
Treatment CategoryPercentage of Patients
Low-Intensity Treatment77%
Mainly Hypomethylating Agents (HMAs)
High-Intensity Chemotherapy21%
Best Supportive Care (BSC)2%
Table 3: Efficacy Outcomes[1][3][4]
EndpointThis compoundTreatment ChoiceP-value
Median Overall Survival (OS)6.4 months5.4 months0.33
12-month Survival Rate32%26%-
24-month Survival Rate19%10%-
Complete Response (CR) + CR with Partial Hematologic Recovery (CRh)17%8%< .01
CR + CR with Incomplete Hematologic Recovery (CRi)27%14%< .01
Table 4: Grade ≥3 Adverse Events of Interest[1][4]
Adverse EventThis compoundTreatment ChoiceP-value
Neutropenia32%17%< .01

Experimental Protocols

Patient Eligibility Criteria
  • Inclusion Criteria:

    • Adults with a confirmed diagnosis of AML (excluding acute promyelocytic leukemia).

    • Previously treated with an induction regimen of intensive chemotherapy, including cytarabine and an anthracycline.[1][2]

    • Primary refractory AML (did not achieve remission after intensive induction) or relapsed AML after initial induction, with or without prior HCT.[1][2]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1]

    • Adequate hepatic and renal function.[1]

Study Design and Treatment Administration

The ASTRAL-2 trial was a randomized, open-label, multicenter, phase 3 study.[1] Patients were randomized 1:1 to receive either this compound or the investigator's pre-selected treatment choice.

  • This compound Arm:

    • Patients received this compound at a dose of 60 mg/m² per day, administered subcutaneously.[1]

    • The initial treatment consisted of one or two 10-day cycles, followed by subsequent 5-day cycles. The decision for a second 10-day cycle was based on disease response and hematologic recovery in the first cycle.[1]

  • Treatment Choice Arm:

    • Physicians pre-selected one of three treatment options for their patients prior to randomization:

      • High-Intensity Chemotherapy: Various standard intensive chemotherapy regimens.

      • Low-Intensity Treatment: Included hypomethylating agents (azacitidine or decitabine) or low-dose cytarabine.[1]

      • Best Supportive Care (BSC): Palliative care and management of symptoms.[1]

Endpoint Assessment
  • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.[4]

  • Secondary Endpoints: Included assessments of response rates (CR, CRh, CRi), duration of response, and safety.[1][4]

  • Safety Assessment: Adverse events were monitored throughout the study and graded according to standard criteria.

Visualizations

This compound Mechanism of Action

This compound is a next-generation hypomethylating agent. It is a dinucleotide of decitabine and deoxyguanosine, which is resistant to degradation by cytidine deaminase. This leads to a prolonged in-vivo exposure to its active metabolite, decitabine. Decitabine inhibits DNA methyltransferase (DNMT), leading to the reversal of aberrant DNA hypermethylation. This can result in the re-expression of silenced tumor suppressor genes.

Guadecitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Decitabine Decitabine (Active Metabolite) This compound->Decitabine Slow Release DNMT DNA Methyltransferase (DNMT) Decitabine->DNMT Inhibition DNA Hypermethylated DNA DNMT->DNA Maintains Hypermethylation Reactivated_Genes Re-expression of Tumor Suppressor Genes DNA->Reactivated_Genes Hypomethylation leads to

Caption: this compound's mechanism of action.

ASTRAL-2 Experimental Workflow

The following diagram illustrates the workflow of the ASTRAL-2 clinical trial, from patient screening and randomization to treatment and follow-up.

ASTRAL2_Workflow cluster_screening Screening Phase cluster_randomization Randomization Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Guadecitabine_Arm This compound 60 mg/m²/day SC Randomization->Guadecitabine_Arm TC_Arm Physician's Treatment Choice (High-Intensity, Low-Intensity, or BSC) Randomization->TC_Arm Follow_Up Follow-up for - Overall Survival - Response Assessment - Safety Monitoring Guadecitabine_Arm->Follow_Up TC_Arm->Follow_Up

References

Application Notes and Protocols for Guadecitabine Administration in Patients Ineligible for Intensive Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a next-generation hypomethylating agent (HMA) investigated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1] It is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, which prolongs its half-life and the exposure of tumor cells to its active metabolite, decitabine.[2][3] This extended exposure enhances the uptake of decitabine into the DNA of rapidly dividing cancer cells.[3] The primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to the reversal of aberrant DNA hypermethylation, a key epigenetic alteration in many cancers.[4][5] This process can restore the expression of silenced tumor suppressor genes.[4] These application notes provide a summary of clinical trial data and detailed protocols for the administration of this compound in patients with AML or MDS who are not eligible for intensive chemotherapy.

Data Presentation

Table 1: Summary of this compound Clinical Trials in Treatment-Naïve AML Patients Ineligible for Intensive Chemotherapy
Trial Identifier Phase Patient Population Dosing Regimen(s) Key Efficacy Outcomes Key Safety Findings (Grade ≥3 Adverse Events)
NCT012613122Treatment-naïve AML (≥65 years), not candidates for intensive chemotherapy- 60 mg/m² SC, days 1-5 of a 28-day cycle- 90 mg/m² SC, days 1-5 of a 28-day cycle- 60 mg/m² SC, days 1-5 and 8-12 of a 28-day cycle- Composite Complete Response (CRc) rates were similar across all doses and schedules (50-59%).[6]- No statistically significant difference in CR rate across the three dosing cohorts (38%, 41%, and 33%, respectively).[3]- Recommended regimen for this population is 60 mg/m² in a 5-day schedule.[7][8]Febrile neutropenia, thrombocytopenia, neutropenia, pneumonia, anemia, and sepsis were the most frequently reported.[9]
ASTRAL-1 (NCT02348489)3Treatment-naïve AML, unfit for intensive chemotherapy- this compound: 60 mg/m² SC, days 1-5 every 28 days- Treatment Choice (TC): azacitidine, decitabine, or low-dose cytarabine- Did not meet co-primary endpoints of a significant improvement in complete remission (CR) and overall survival (OS) compared to TC.[10][11]- CR: 19% (this compound) vs. 17% (TC).[11]- Median OS: No significant difference.[11]- In patients receiving ≥4-6 cycles, this compound showed superior CR and OS.[10]- Grade ≥3 AEs: 92% (this compound) vs. 88% (TC).- Higher rates of febrile neutropenia, neutropenia, and pneumonia with this compound.[11]
Table 2: Summary of this compound Clinical Trials in Previously Treated AML, MDS, or CMML
Trial Identifier Phase Patient Population Dosing Regimen Key Efficacy Outcomes Key Safety Findings (Grade ≥3 Adverse Events)
ASTRAL-2 (NCT02920008)3Previously treated AML- this compound: 5-day schedule- Treatment Choice (TC): low or high intensity options- Did not meet the primary endpoint of statistically significant improvement in overall survival (OS) compared to TC.[3][4][12]- Median OS: 6.4 months (this compound) vs. 5.4 months (TC) (not statistically significant).[13]- CR rate: 12.8% (this compound) vs. 7.1% (TC).[13]- Grade ≥3 AEs: 89% (this compound) vs. 84% (TC).- Most common: febrile neutropenia, neutropenia, thrombocytopenia, anemia, pneumonia, sepsis.[13]
ASTRAL-3 (NCT02907359)3Previously treated MDS or CMML- this compound: 5-day schedule- Treatment Choice (TC): low-dose cytarabine, intensive chemotherapy, or best supportive care- Did not meet the primary endpoint of statistically significant improvement in OS compared to TC.[3][4][12]Safety data were consistent with the known safety profile of this compound.[4]
NCT021976762Higher-risk MDS or low blast count AML after azacitidine failure60 mg/m² SC, days 1-5 of a 28-day cycle- Overall response rate: 14.3% (8 of 56 patients).[14]- Responders included patients with complete response and marrow CR.[14]Not detailed in the provided search results.

Experimental Protocols

Protocol: Administration of this compound in Treatment-Naïve AML Patients Ineligible for Intensive Chemotherapy

1. Patient Eligibility:

  • Inclusion Criteria:

    • Age ≥65 years with newly diagnosed de novo or secondary AML.

    • Not candidates for intensive chemotherapy due to age (e.g., ≥75 years) or comorbidities.[6][10]

    • ECOG performance status of 0-2.

    • Adequate organ function.

  • Exclusion Criteria:

    • Acute promyelocytic leukemia (M3 classification).[15]

    • Prior treatment for AML (except hydroxyurea for blast control).

2. Dosing and Administration:

  • Recommended Dose: 60 mg/m² this compound administered subcutaneously once daily on days 1 through 5 of a 28-day cycle.[8][11]

  • Administration:

    • Reconstitute this compound according to the manufacturer's instructions.

    • Administer as a subcutaneous injection. Rotate injection sites.

3. Treatment Course:

  • Continue treatment for a minimum of six cycles unless there is evidence of disease progression or unacceptable toxicity.[2][6]

  • Treatment may be continued as long as the patient continues to benefit.

4. Monitoring and Toxicity Management:

  • Hematologic Monitoring: Perform complete blood counts with differentials at baseline and regularly throughout treatment to monitor for myelosuppression.

  • Adverse Event Management:

    • Dose delays or reductions may be necessary to manage toxicity.[2]

    • Manage common adverse events such as febrile neutropenia, neutropenia, and thrombocytopenia according to institutional guidelines. This may include the use of growth factors and prophylactic antibiotics.

5. Response Assessment:

  • Evaluate response to treatment according to the revised International Working Group (IWG) criteria for AML.[11]

Visualizations

Signaling Pathway of this compound

Guadecitabine_Pathway This compound This compound (SGI-110) Decitabine Decitabine (Active Metabolite) This compound->Decitabine dCTP Decitabine Triphosphate (dCTP analog) Decitabine->dCTP Phosphorylation DNA DNA dCTP->DNA Incorporation into DNA during S-phase DNMT1 DNA Methyltransferase 1 (DNMT1) Methylated_DNA Hypermethylated DNA DNMT1->Methylated_DNA Covalent Adduct Formation & DNMT1 Degradation Hypomethylated_DNA Hypomethylated DNA Methylated_DNA->Hypomethylated_DNA Passive Demethylation during DNA Replication TSG_Reactivated Tumor Suppressor Genes (Reactivated) Hypomethylated_DNA->TSG_Reactivated Leads to TSG_Silenced Tumor Suppressor Genes (Silenced) TSG_Silenced->Methylated_DNA Caused by Apoptosis Apoptosis TSG_Reactivated->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for this compound Administration

Guadecitabine_Workflow Start Patient Screening & Eligibility Assessment Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (CBC, Organ Function, etc.) Informed_Consent->Baseline_Assessment Treatment_Cycle This compound Administration (60 mg/m² SC, Days 1-5) Baseline_Assessment->Treatment_Cycle Monitoring Patient Monitoring (Adverse Events, Blood Counts) Treatment_Cycle->Monitoring Response_Assessment Response Assessment (e.g., after 2-4 cycles) Monitoring->Response_Assessment Continue_Treatment Continue to Next Cycle Response_Assessment->Continue_Treatment Response or Stable Disease Discontinuation Treatment Discontinuation (Progression or Unacceptable Toxicity) Response_Assessment->Discontinuation Disease Progression or Unacceptable Toxicity Continue_Treatment->Treatment_Cycle

Caption: Clinical trial workflow for this compound administration.

References

Troubleshooting & Optimization

Guadecitabine Technical Support Center: Managing Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing neutropenia, a common adverse event associated with the investigational DNA methyltransferase inhibitor, guadecitabine. The information is presented in a question-and-answer format to directly address potential issues encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is the mechanism of action of this compound and how does it lead to neutropenia?

This compound is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure makes it resistant to degradation by cytidine deaminase, leading to a longer in-vivo half-life and prolonged exposure of its active metabolite, decitabine.[1][2][3] Decitabine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes.[4] The cytotoxic effects of this compound, which are S-phase specific, also impact rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to myelosuppression, including neutropenia.[1]

Q2: What is the reported incidence of neutropenia and febrile neutropenia in clinical trials with this compound?

Neutropenia and febrile neutropenia are among the most common grade ≥3 adverse events reported in clinical trials of this compound. The incidence can vary depending on the dose, schedule, and patient population. Below is a summary of reported rates from various studies.

Study PopulationThis compound Dose and ScheduleGrade ≥3 Neutropenia (%)Grade ≥3 Febrile Neutropenia (%)
Myelodysplastic Syndromes (MDS) or Acute Myeloid Leukemia (AML)[1]Dailyx5 (3-125 mg/m²/d)1041
Treatment-naïve AML (≥65 years)[5]60 mg/m² 5-day schedule3961
Treatment-naïve AML (≥65 years)[5]90 mg/m² 5-day scheduleNot specified61
Treatment-naïve AML (≥65 years)[5]60 mg/m² 10-day schedule3569
Relapsed/Refractory AML[4]Not specified32Not specified
Solid Tumors (in combination with pembrolizumab)[2]30 mg/m² days 1-438.211.8
Solid Tumors (in combination with pembrolizumab)[2]45 mg/m² days 1-4Not specified11.8

Q3: What are the recommended monitoring procedures for detecting this compound-induced neutropenia in a research setting?

Regular monitoring of peripheral blood counts is crucial for the early detection and management of neutropenia.

Experimental Protocol: Monitoring for this compound-Induced Neutropenia

Objective: To prospectively monitor subjects for the development of neutropenia during this compound treatment.

Methodology:

  • Baseline Assessment: Prior to the first dose of this compound, a complete blood count (CBC) with differential is required to establish baseline values, including the Absolute Neutrophil Count (ANC).

  • On-Treatment Monitoring:

    • Perform a CBC with differential at least once a week during treatment cycles.

    • In the event of a Grade 2 or higher neutropenia (ANC < 1,500/mm³), increase the frequency of monitoring to two to three times per week to track the nadir and recovery.

  • Post-Treatment Monitoring: Continue weekly CBC with differential monitoring after the completion of a treatment cycle until the ANC returns to baseline or ≥ 1,500/mm³.

Q4: What are the general principles for managing this compound-induced neutropenia?

The management of this compound-induced neutropenia involves a combination of dose modifications, supportive care, and, in some cases, the use of myeloid growth factors. Treatment decisions should be guided by the severity of neutropenia and the presence of fever or other signs of infection.

Q5: Are there specific guidelines for dose delays and reductions of this compound in response to neutropenia?

While specific, universally adopted guidelines for this compound are not yet established as it is an investigational agent, principles from clinical trial protocols suggest that dose delays and reductions are permissible to manage hematologic toxicity.[6] The following is a conservative, suggested approach based on general principles of managing chemotherapy-induced neutropenia.

Troubleshooting Guide: Dose Modification for this compound-Induced Neutropenia

Clinical Scenario Recommended Action
Prior to starting a new cycle: ANC < 1,000/mm³Delay the start of the next cycle for up to 2 weeks. Monitor ANC every 2-3 days.
After cycle delay: ANC recovers to ≥ 1,000/mm³ within 2 weeksResume this compound at the same dose.
After cycle delay: ANC does not recover to ≥ 1,000/mm³ within 2 weeksConsider discontinuation of this compound or consult with the principal investigator.
During a cycle: Grade 4 neutropenia (ANC < 500/mm³) lasting more than 7 days, not attributable to underlying disease.In subsequent cycles, consider a dose reduction by 25-33%.
Febrile Neutropenia: (Fever ≥ 38.3°C and ANC < 1,000/mm³)Interrupt the current cycle. Hospitalization and broad-spectrum antibiotics are generally indicated. Once neutropenia and fever resolve, consider a dose reduction in subsequent cycles.

Q6: What supportive care measures should be implemented for subjects with this compound-induced neutropenia?

Supportive care is critical to prevent and manage complications of neutropenia.

  • Infection Prophylaxis: For patients with anticipated prolonged, severe neutropenia, prophylactic antibiotics and antifungals may be considered based on institutional guidelines.

  • Patient Education: Counsel subjects on the signs and symptoms of infection (e.g., fever, chills, sore throat, cough) and the importance of seeking immediate medical attention.

  • Hygiene: Emphasize the importance of frequent hand washing and avoiding contact with sick individuals.

  • Management of Febrile Neutropenia: Febrile neutropenia is a medical emergency requiring prompt evaluation and initiation of empiric broad-spectrum antibiotics.[7]

Q7: When is the use of Granulocyte-Colony Stimulating Factors (G-CSF) appropriate?

The use of G-CSF (e.g., filgrastim, pegfilgrastim) can be considered for both the prevention (primary prophylaxis) and treatment of neutropenia.

  • Primary Prophylaxis: In clinical settings where the risk of febrile neutropenia is high (generally considered >20%), prophylactic G-CSF may be administered starting 24 to 72 hours after the last dose of this compound in a cycle.

  • Therapeutic Use: For subjects who develop afebrile Grade 4 neutropenia, therapeutic G-CSF may be considered to shorten the duration of severe neutropenia, particularly if they have additional risk factors for infection. In cases of febrile neutropenia, G-CSF is often administered as part of supportive care.

Signaling Pathways and Experimental Workflows

The development of neutropenia is a direct consequence of this compound's cytotoxic effects on hematopoietic stem and progenitor cells. The following diagram illustrates a logical workflow for the management of this adverse event.

cluster_monitoring Monitoring cluster_assessment Assessment cluster_management Management Baseline_CBC Baseline CBC with Differential Weekly_CBC Weekly CBC with Differential During Cycle Baseline_CBC->Weekly_CBC Post_Cycle_CBC Post-Cycle CBC Until Recovery Weekly_CBC->Post_Cycle_CBC Assess_ANC Assess Absolute Neutrophil Count (ANC) Weekly_CBC->Assess_ANC Supportive_Care Implement Supportive Care (e.g., G-CSF, Prophylaxis) Weekly_CBC->Supportive_Care Consider if ANC is low Post_Cycle_CBC->Baseline_CBC For subsequent cycles Continue_Treatment Continue this compound at Same Dose Assess_ANC->Continue_Treatment ANC ≥ 1,500/mm³ Delay_Cycle Delay Next Cycle Assess_ANC->Delay_Cycle ANC < 1,000/mm³ before next cycle Dose_Reduction Consider Dose Reduction in Next Cycle Assess_ANC->Dose_Reduction Prolonged Grade 4 Neutropenia Manage_FN Manage Febrile Neutropenia (Interrupt Treatment, Antibiotics) Assess_ANC->Manage_FN ANC < 1,000/mm³ + Fever Delay_Cycle->Weekly_CBC Dose_Reduction->Continue_Treatment Manage_FN->Dose_Reduction

Caption: Workflow for Monitoring and Management of this compound-Induced Neutropenia.

References

Guadecitabine Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Guadecitabine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

A1: this compound is a next-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine and deoxyguanosine, which confers resistance to degradation by the enzyme cytidine deaminase.[1][2] This resistance results in a longer half-life and prolonged exposure to its active metabolite, decitabine, compared to intravenous decitabine administration.[3][4] Decitabine, after being incorporated into DNA, traps DNMT enzymes, leading to hypomethylation and re-expression of tumor suppressor genes.[5] At high concentrations, the trapped DNMT can act as a bulky DNA adduct, leading to cytotoxicity.[5] The primary toxicity, myelosuppression, is linked to this cytotoxic effect on hematopoietic progenitor cells.[5][6]

Q2: What are the most common dose-limiting toxicities (DLTs) observed with this compound?

A2: The most frequently reported and dose-limiting toxicities are hematological.[6][7][8] These include:

  • Neutropenia[7][8]

  • Febrile neutropenia[6][9][10]

  • Thrombocytopenia[6][8][11]

  • Anemia[6][8][11]

Other common serious adverse events include pneumonia and sepsis, which are often secondary to myelosuppression.[6][9][10]

Q3: What are the recommended starting doses and schedules for this compound in clinical research?

A3: The recommended phase 2 dose for this compound in several studies involving patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) is 60 mg/m² administered subcutaneously once daily for 5 consecutive days in a 28-day cycle.[6][9][12][13] Dose escalation studies have identified a maximum tolerated dose (MTD) of 90 mg/m² in patients with MDS on a 5-day schedule.[3][6][11] In combination with other therapies, such as pembrolizumab or cisplatin, lower doses of this compound, for instance 30 mg/m², have been utilized.[7][8][14]

Q4: How can I manage and mitigate this compound-induced myelosuppression in my experiments?

A4: Management of myelosuppression is critical. In clinical settings, this involves:

  • Dose reduction or delay: Treatment cycles may be delayed or the dose of this compound reduced to allow for recovery of blood counts.[10][13][15][16]

  • Supportive care: This can include the use of growth factors (e.g., G-CSF) for neutropenia, as well as prophylactic antibiotics and transfusions of platelets or red blood cells as needed.

  • Monitoring: Regular monitoring of complete blood counts is essential to detect the onset and severity of myelosuppression.[13]

For preclinical in vivo studies, similar principles apply, including careful dose selection, monitoring of animal health and weight, and potentially adjusting treatment schedules.

Troubleshooting Guides

Issue 1: Excessive cytotoxicity observed in in vitro cell culture experiments.

Possible Cause Troubleshooting Step
High drug concentration This compound's cytotoxic effects are dose-dependent.[5] Perform a dose-response curve to determine the optimal concentration that induces hypomethylation without excessive cell death.
Prolonged exposure time The prolonged action of this compound can lead to increased cytotoxicity. Consider shorter exposure times in your experimental design.
Cell line sensitivity Different cell lines exhibit varying sensitivities to DNMT inhibitors.[17] It is advisable to test a range of concentrations on your specific cell line.
Inappropriate assay Ensure the chosen viability assay is suitable for your experimental endpoint. For example, an MTT assay measures metabolic activity, which might not always correlate directly with cell number.[18] Consider using a direct cell counting method or an alternative viability assay.

Issue 2: Significant weight loss or signs of distress in animal models.

Possible Cause Troubleshooting Step
Dose is too high The administered dose may be approaching the maximum tolerated dose (MTD). Reduce the dose of this compound in subsequent cohorts.[1][19]
Treatment schedule is too frequent The dosing schedule may not allow for adequate recovery between treatments. Consider increasing the interval between doses or cycles.
Dehydration or malnutrition Monitor food and water intake. Provide supportive care such as subcutaneous fluids if necessary.
Off-target toxicity Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any unforeseen organ damage.[20][21]

Data Presentation

Table 1: Summary of this compound Dosing and Associated Grade ≥3 Hematological Toxicities in Clinical Trials

Indication This compound Dose and Schedule Neutropenia (%) Febrile Neutropenia (%) Thrombocytopenia (%) Anemia (%) Reference(s)
MDS and AML60 mg/m² daily x 5 days (28-day cycle)39614929[9]
MDS and AML90 mg/m² daily x 5 days (28-day cycle)Not specified412525[6][11]
Solid Tumors (with Pembrolizumab)30 mg/m² days 1-4 (21-day cycle)38.211.8Not specifiedNot specified[3][5][7]
Solid Tumors (with Pembrolizumab)45 mg/m² days 1-4 (21-day cycle)58.811.8Not specifiedNot specified[3][5][7]
Platinum-Refractory Germ Cell Tumors (with Cisplatin)30 mg/m² days 1-5 (28-day cycle)83Not specified4233[8][14]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard cell viability assay procedures.[18][22][23][24]

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vivo Toxicity Assessment in a Mouse Model

This is a general protocol for assessing the toxicity of this compound in a murine model.[1][15][20][25]

Objective: To evaluate the systemic toxicity of this compound in mice.

Materials:

  • Immunocompromised or syngeneic mice

  • This compound formulated in a sterile vehicle (e.g., PBS)

  • Calibrated scale for weighing animals

  • Tools for blood collection (e.g., retro-orbital or tail vein)

  • Hematology analyzer

  • Necropsy and histology equipment

Procedure:

  • Acclimate animals to the housing conditions for at least one week.

  • Randomize animals into treatment and control groups.

  • Administer this compound subcutaneously at the desired dose and schedule. The control group should receive the vehicle only.

  • Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Record body weight at least twice weekly.

  • At predetermined time points, collect blood samples for complete blood count (CBC) analysis to assess myelosuppression.

  • At the end of the study, euthanize the animals and perform a gross necropsy, noting any abnormalities in major organs.

  • Collect major organs (e.g., liver, kidneys, spleen, bone marrow) for histopathological examination to assess for any microscopic signs of toxicity.

Mandatory Visualizations

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects This compound This compound (SGI-110) Decitabine Decitabine (Active Metabolite) This compound->Decitabine Enzymatic Cleavage DNA_Polymerase DNA Polymerase Decitabine->DNA_Polymerase dCTP dCTP dCTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation DNMT1 DNMT1 DNA->DNMT1 Binding Trapped_DNMT1 Trapped DNMT1 DNMT1->Trapped_DNMT1 Covalent Trapping Hypomethylation DNA Hypomethylation Trapped_DNMT1->Hypomethylation Cytotoxicity Cytotoxicity (Myelosuppression) Trapped_DNMT1->Cytotoxicity Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Apoptosis Apoptosis Gene_Reexpression->Apoptosis

Caption: Mechanism of action of this compound leading to therapeutic effects and toxicity.

Experimental_Workflow_Toxicity cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment start_vitro Seed Cells treat_vitro Treat with this compound (Dose-Response) start_vitro->treat_vitro incubate_vitro Incubate (e.g., 72h) treat_vitro->incubate_vitro assay_vitro Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate_vitro->assay_vitro analyze_vitro Analyze Data (IC50) assay_vitro->analyze_vitro start_vivo Acclimate Animals treat_vivo Treat with this compound (Dose and Schedule) start_vivo->treat_vivo monitor_vivo Daily Monitoring (Weight, Clinical Signs) treat_vivo->monitor_vivo blood_vivo Periodic Blood Collection (CBC Analysis) treat_vivo->blood_vivo monitor_vivo->blood_vivo end_vivo Endpoint: Necropsy & Histopathology monitor_vivo->end_vivo blood_vivo->end_vivo

Caption: Workflow for preclinical assessment of this compound toxicity.

Dose_Optimization_Logic start Select Initial Dose & Schedule observe Observe for Toxicity (e.g., Myelosuppression) start->observe acceptable Toxicity Acceptable? observe->acceptable efficacy Assess Efficacy (e.g., Demethylation, Response) acceptable->efficacy Yes reduce Reduce Dose or Delay Next Cycle acceptable->reduce No optimal Optimal Dose/Schedule Achieved efficacy->optimal Yes increase Consider Dose Escalation efficacy->increase No reduce->observe increase->observe

Caption: Logical workflow for optimizing this compound dosage.

References

Why Guadecitabine failed to meet primary endpoints in phase 3 trials

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of why guadecitabine failed to meet its primary endpoints in the Phase 3 ASTRAL clinical trials. This guide offers detailed troubleshooting insights and frequently asked questions to inform future research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What were the primary goals of the Phase 3 ASTRAL trials for this compound?

The ASTRAL program consisted of three main Phase 3 clinical trials designed to evaluate the efficacy and safety of this compound in different patient populations with myeloid malignancies. The primary objective of these trials was to demonstrate a statistically significant improvement in overall survival (OS) and, in one trial, complete response (CR) rates compared to standard treatment options.

Q2: What was the outcome of the ASTRAL trials?

Unfortunately, all three ASTRAL trials—ASTRAL-1, ASTRAL-2, and ASTRAL-3—failed to meet their primary endpoints.[1][2][3] this compound did not demonstrate a statistically significant improvement in overall survival or complete response rates compared to the control arms.[1][2][3]

Q3: What is the proposed mechanism of action for this compound?

This compound is a next-generation DNA hypomethylating agent.[2] It is a dinucleotide composed of decitabine and deoxyguanosine, designed to be resistant to degradation by the enzyme cytidine deaminase.[2] This resistance is intended to prolong the exposure of cancer cells to the active metabolite, decitabine. Decitabine inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This can, in turn, reactivate tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.

Troubleshooting Guide: Understanding the Trial Failures

Issue: Why didn't this compound improve overall survival despite its proposed enhanced mechanism of action?

Possible Explanations:

  • Patient Population: The ASTRAL trials enrolled patients with advanced and often heavily pre-treated disease. For instance, the ASTRAL-1 trial included treatment-naïve AML patients who were ineligible for intensive induction chemotherapy due to age or comorbidities, representing a difficult-to-treat population.[1][3] The ASTRAL-2 and ASTRAL-3 trials enrolled patients with relapsed or refractory AML and MDS/CMML, respectively, who had already failed prior therapies.[2]

  • Comparator Agents: In the ASTRAL-1 and ASTRAL-2 trials, the control arms included other hypomethylating agents like azacitidine and decitabine.[1][4] While this compound was designed for prolonged exposure, the clinical benefit over existing HMAs was not statistically significant in these broad patient populations.

  • Subgroup Heterogeneity: Although the overall trials failed, pre-specified subgroup analyses in the ASTRAL-2 trial suggested a potential overall survival benefit for this compound in younger patients (<65 years), those with a better performance status (ECOG PS 0-1), and individuals with refractory AML or lower peripheral blood blast counts.[5] This suggests that patient selection may be critical for observing a therapeutic benefit.

  • Duration of Therapy: A post-hoc analysis of the ASTRAL-1 study indicated that patients who received at least four cycles of this compound had a longer median survival compared to the control group.[6] This finding suggests that a significant portion of patients may have discontinued treatment early, before a clinical benefit could be realized.

Quantitative Data Summary

The following tables summarize the key quantitative data from the ASTRAL-1 and ASTRAL-2 trials. Data for the ASTRAL-3 trial's primary endpoint was not fully available in the public domain beyond the announcement of its failure to meet the primary endpoint of improved overall survival.[2]

Table 1: ASTRAL-1 Trial Results [6]

EndpointThis compound (n=408)Treatment Choice (n=407)p-value
Median Overall Survival 7.1 months8.5 months0.73
Complete Response (CR) Rate 19%17%0.48

Table 2: ASTRAL-2 Trial Results [4]

EndpointThis compound (n=148)Treatment Choice (n=154)p-value
Median Overall Survival 6.4 months5.4 months0.30
Complete Response (CR) Rate 12.8%7.1%0.051
CR + CR with partial hematologic recovery (CRh) 16.9%7.8%0.007
Composite CR (CRc) or CR + CR with incomplete hematologic recovery (CRi) 27%14.3%0.003

Experimental Protocols

ASTRAL-1 Trial:

  • Patient Population: Treatment-naïve AML patients ineligible for intensive induction chemotherapy.[1][3]

  • Randomization: 1:1 to receive either this compound or physician's treatment choice.[7]

  • Treatment Arms: [3]

    • This compound: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.

    • Treatment Choice: Azacitidine, decitabine, or low-dose cytarabine.

ASTRAL-2 Trial:

  • Patient Population: Adults with relapsed or refractory AML after intensive chemotherapy.[8]

  • Randomization: 1:1 to receive either this compound or physician's treatment choice.[8]

  • Treatment Arms: [8]

    • This compound: 60 mg/m² subcutaneously on days 1-10 for the first 1-2 cycles, followed by a 5-day regimen in subsequent cycles.

    • Treatment Choice: High-intensity chemotherapy, low-intensity treatment (including other HMAs or low-dose cytarabine), or best supportive care.

ASTRAL-3 Trial:

  • Patient Population: Adults with previously treated MDS or CMML.[2]

  • Randomization: 2:1 to receive either this compound or physician's choice of alternative therapy.[2]

  • Treatment Arms: [2]

    • This compound: Administered subcutaneously for 5 days in 28-day cycles.

    • Treatment Choice: Low-dose cytarabine, a standard intensive chemotherapy regimen, or best supportive care only.

Visualizations

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Inhibition cluster_2 Gene Reactivation This compound This compound Decitabine Decitabine This compound->Decitabine Metabolism dCTP dCTP Decitabine->dCTP Phosphorylation DNA_Replication DNA Replication dCTP->DNA_Replication DNMT1 DNA Methyltransferase 1 DNA_Replication->DNMT1 Trapping DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Inhibition leads to Reactivation Gene Reactivation DNA_Hypomethylation->Reactivation Tumor_Suppressor_Genes Tumor Suppressor Genes Reactivation->Tumor_Suppressor_Genes

Caption: Mechanism of action of this compound.

ASTRAL_Trials_Workflow cluster_ASTRAL1 ASTRAL-1 cluster_ASTRAL2 ASTRAL-2 cluster_ASTRAL3 ASTRAL-3 Patient_Population Eligible Patients (AML, MDS/CMML) A1_Patients Treatment-Naïve AML (unfit for IC) Patient_Population->A1_Patients A2_Patients Relapsed/Refractory AML Patient_Population->A2_Patients A3_Patients Previously Treated MDS/CMML Patient_Population->A3_Patients A1_Rand 1:1 Randomization A1_Patients->A1_Rand A1_Guad This compound A1_Rand->A1_Guad A1_TC Treatment Choice (AZA, DEC, LDAC) A1_Rand->A1_TC Primary_Endpoint Primary Endpoint Analysis (Overall Survival / Complete Response) A1_Guad->Primary_Endpoint A1_TC->Primary_Endpoint A2_Rand 1:1 Randomization A2_Patients->A2_Rand A2_Guad This compound A2_Rand->A2_Guad A2_TC Treatment Choice (High/Low Intensity, BSC) A2_Rand->A2_TC A2_Guad->Primary_Endpoint A2_TC->Primary_Endpoint A3_Rand 2:1 Randomization A3_Patients->A3_Rand A3_Guad This compound A3_Rand->A3_Guad A3_TC Treatment Choice (LDAC, IC, BSC) A3_Rand->A3_TC A3_Guad->Primary_Endpoint A3_TC->Primary_Endpoint Outcome Failure to Meet Primary Endpoints Primary_Endpoint->Outcome

Caption: Overview of the ASTRAL Clinical Trial Designs.

Logical_Relationship_Failure cluster_reasons Potential Reasons for Failure This compound This compound (Next-gen HMA) Phase3_Trials Phase 3 ASTRAL Trials This compound->Phase3_Trials Tested in Primary_Endpoints Primary Endpoints Not Met (No significant OS/CR benefit) Phase3_Trials->Primary_Endpoints Patient_Pop Challenging Patient Populations (Advanced/Refractory Disease) Patient_Pop->Primary_Endpoints Comparators Active Comparator Agents (Other HMAs) Comparators->Primary_Endpoints Subgroups Heterogeneous Patient Subgroups Subgroups->Primary_Endpoints Duration Insufficient Treatment Duration Duration->Primary_Endpoints

References

Improving response rates to Guadecitabine in elderly AML patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve response rates to Guadecitabine in elderly patients with Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (SGI-110) is a next-generation hypomethylating agent (HMA). It is a dinucleotide of decitabine and deoxyguanosine, a structure that makes it resistant to degradation by the enzyme cytidine deaminase (CDA).[1][2] This resistance results in a longer in-vivo half-life and prolonged exposure of leukemic cells to its active metabolite, decitabine, during the S-phase of the cell cycle.[1] Upon incorporation into DNA, decitabine inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3]

Q2: What are the expected response rates for this compound monotherapy in elderly AML patients?

Response rates to this compound monotherapy in elderly AML patients can vary based on the patient population (treatment-naive vs. relapsed/refractory) and the dosing schedule. In a phase 2 study of treatment-naive elderly AML patients unfit for intensive chemotherapy, composite complete response (CRc) rates of over 50% were observed.[4][5] For relapsed/refractory AML, a phase 2 study showed a composite complete response rate of 23.3%.[6] However, the large, randomized phase 3 ASTRAL-1 study in treatment-naive, unfit elderly AML patients did not show a significant improvement in complete response (CR) rates or overall survival (OS) for this compound compared to treatment choice (azacitidine, decitabine, or low-dose cytarabine).[7] A post-hoc analysis of this study did suggest a survival benefit for patients who were able to receive at least four cycles of treatment.[3]

Q3: What are the known biomarkers that may predict response or resistance to this compound?

Several potential biomarkers have been investigated:

  • Gene Expression: High baseline expression of cytidine deaminase (CDA) has been associated with clinical response. Conversely, a gene expression signature of high DNMT3B and low p15 and CDA has been linked to resistance.

  • DNA Methylation: Global DNA hypomethylation, often measured by the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1), is associated with clinical response to this compound.

  • Gene Mutations: Mutations in signaling pathways, such as RAS mutations, have been associated with poor response and survival.[8] While not consistently predictive, the mutational status of genes like TP53 is also an important consideration, as TP53-mutated AML is often associated with poor outcomes.

Q4: What are the most common adverse events associated with this compound treatment?

The most frequently reported grade 3 or higher adverse events are hematologic, including febrile neutropenia, neutropenia, thrombocytopenia, and anemia.[6][9] Pneumonia and sepsis have also been reported as serious adverse events.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound response.

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low in vitro sensitivity to this compound in AML cell lines. High expression of drug efflux pumps.Assess the expression of ABC transporters (e.g., P-glycoprotein). Consider co-treatment with an ABC transporter inhibitor in your experimental setup.
Alterations in the DNA damage response (DDR) pathway.Evaluate the expression and phosphorylation status of key DDR proteins (e.g., ATM, CHK1/2). Explore combination therapies with DDR inhibitors.
Upregulation of anti-apoptotic proteins.Measure the levels of BCL-2 family proteins (e.g., BCL-2, MCL-1). Investigate the synergistic effects of combining this compound with BCL-2 inhibitors like Venetoclax.
Lack of correlation between LINE-1 demethylation and clinical response. Heterogeneity of AML blasts.Isolate CD34+ AML blasts for methylation analysis to enrich for the leukemic stem cell population.
Timing of sample collection.Ensure that post-treatment samples are collected at a consistent and optimal time point to capture the peak of demethylation.
Assay variability.Standardize the bisulfite pyrosequencing protocol, paying close attention to DNA input and quality.
Primary or acquired resistance to this compound in a patient cohort. Emergence of resistant clones with specific mutations.Perform targeted deep sequencing on serial patient samples to identify potential resistance-conferring mutations.
Upregulation of alternative survival pathways.Conduct RNA sequencing to identify upregulated signaling pathways in resistant samples. This may reveal novel targets for combination therapy.

Data Presentation

Table 1: this compound Monotherapy in Elderly AML Patients (Phase 2/3 Clinical Trial Data)

Study / CohortPatient PopulationNDosing RegimenCRc (%)CR (%)Median OS (months)
Phase 2 (Kantarjian et al.) Treatment-Naive, Unfit10360 mg/m²/day x 5 days54--
90 mg/m²/day x 5 days59--
60 mg/m²/day x 10 days50--
ASTRAL-1 (Fenaux et al.) Treatment-Naive, Unfit40860 mg/m²/day x 5 days-197.1
Treatment Choice (Control)Treatment-Naive, Unfit407AZA, DAC, or LDAC-178.5
Phase 2 (Roboz et al.) Relapsed/Refractory5060 or 90 mg/m²/day x 5 days1685.0
5360 mg/m²/day x 10 days30.218.97.1
ASTRAL-2 (Roboz et al.) Relapsed/Refractory14860 mg/m²/day x 5 days27136.4
Treatment Choice (Control)Relapsed/Refractory154High/Low-intensity chemo, BSC1475.4

CRc: Composite Complete Response (CR + CR with incomplete hematologic recovery); CR: Complete Response; OS: Overall Survival; AZA: Azacitidine; DAC: Decitabine; LDAC: Low-dose Cytarabine; BSC: Best Supportive Care.

Table 2: Combination Therapies with Hypomethylating Agents in Elderly AML Patients

Study / CombinationPatient PopulationNCR + CRi (%)Median OS (months)
Venetoclax + HMA (DiNardo et al.) Treatment-Naive, Unfit1456717.5
Venetoclax + Azacitidine (VIALE-A) Treatment-Naive, Unfit28666.414.7
Azacitidine aloneTreatment-Naive, Unfit14528.39.6
Venetoclax + Decitabine (Meta-analysis) Elderly-Significantly improved CRSignificantly reduced risk of death

CRi: CR with incomplete platelet recovery; HMA: Hypomethylating Agent.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., CDA, DNMT3B)
  • RNA Extraction: Isolate total RNA from bone marrow mononuclear cells or AML cell lines using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a suitable thermal cycler. The reaction mixture should contain cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Bisulfite Pyrosequencing for LINE-1 Methylation Analysis
  • DNA Extraction and Bisulfite Conversion: Extract genomic DNA from bone marrow mononuclear cells or AML cell lines. Bisulfite-convert 500 ng of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen), which converts unmethylated cytosines to uracil while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a region of the LINE-1 promoter. The reverse primer should be biotinylated.

  • Pyrosequencing: Perform pyrosequencing using a pyrosequencer. The biotinylated PCR product is captured on streptavidin-coated beads, and the sequencing primer is annealed. Nucleotides are dispensed sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • Data Analysis: The methylation percentage at each CpG site is calculated as the ratio of the signal for cytosine to the sum of the signals for cytosine and thymine.

Targeted Gene Sequencing for Mutation Analysis
  • Library Preparation: Prepare sequencing libraries from genomic DNA using a targeted gene panel that covers frequently mutated genes in AML (e.g., TP53, RAS, IDH1/2, FLT3). This typically involves PCR amplification of the target regions followed by the ligation of sequencing adapters.

  • Sequencing: Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina MiSeq or NovaSeq).

  • Data Analysis: Align the sequencing reads to the human reference genome. Use variant calling software to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Annotate the identified variants to determine their potential functional impact.

Visualizations

Guadecitabine_Mechanism_of_Action This compound This compound (SGI-110) Decitabine Decitabine This compound->Decitabine Slow Release dCTP dCTP analog Decitabine->dCTP Phosphorylation Inactive_Metabolite Inactive Metabolite Decitabine->Inactive_Metabolite Degradation DNA DNA dCTP->DNA Incorporation DNMT1 DNMT1 DNA->DNMT1 Traps Hypomethylation DNA Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis CDA Cytidine Deaminase CDA->Decitabine Inactivates

Caption: this compound's mechanism of action.

Guadecitabine_Resistance_Pathways High_CDA High Cytidine Deaminase (CDA) Resistance This compound Resistance High_CDA->Resistance Drug_Efflux Drug Efflux Pumps (e.g., P-gp) Drug_Efflux->Resistance DDR Enhanced DNA Damage Response (DDR) DDR->Resistance Anti_Apoptosis Upregulated Anti-Apoptotic Proteins (e.g., BCL-2) Anti_Apoptosis->Resistance Alt_Pathways Activation of Alternative Survival Pathways Alt_Pathways->Resistance This compound This compound This compound->High_CDA Increased Inactivation This compound->Drug_Efflux Increased Export

Caption: Key pathways contributing to this compound resistance.

Experimental_Workflow_Biomarker_Analysis Patient_Sample Patient Sample (Bone Marrow/Peripheral Blood) Nucleic_Acid_Extraction Nucleic Acid Extraction (DNA & RNA) Patient_Sample->Nucleic_Acid_Extraction DNA Genomic DNA Nucleic_Acid_Extraction->DNA RNA Total RNA Nucleic_Acid_Extraction->RNA Bisulfite_Conversion Bisulfite Conversion DNA->Bisulfite_Conversion Targeted_Sequencing Targeted Gene Sequencing DNA->Targeted_Sequencing cDNA cDNA Synthesis RNA->cDNA qRT_PCR qRT-PCR cDNA->qRT_PCR Pyrosequencing Pyrosequencing (LINE-1) Bisulfite_Conversion->Pyrosequencing Mutation_Analysis Mutation Analysis Targeted_Sequencing->Mutation_Analysis Methylation_Analysis Methylation Analysis Pyrosequencing->Methylation_Analysis Gene_Expression_Analysis Gene Expression Analysis qRT_PCR->Gene_Expression_Analysis

Caption: Workflow for biomarker analysis in this compound studies.

References

Guadecitabine Post-Hoc Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guadecitabine. The information is derived from post-hoc analyses of clinical trial data and preclinical studies.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.

Question Answer
Why am I observing high levels of cytotoxicity at low concentrations of this compound in my cell line? - Check for high expression of deoxycytidine kinase (dCK): dCK is essential for the phosphorylation and activation of this compound's active metabolite, decitabine. Cell lines with high dCK expression may be more sensitive. Consider titrating the drug concentration to a lower range. - Assess cell proliferation rate: As a DNA hypomethylating agent, this compound's mechanism is S-phase dependent.[1] Rapidly proliferating cells will incorporate more of the drug during DNA replication, leading to increased cytotoxicity. - Rule out contamination: Mycoplasma or other contaminants can affect cell health and increase sensitivity to cytotoxic agents.
My experiments show minimal to no demethylation after this compound treatment. What are the potential causes? - Confirm drug stability and activity: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. - Optimize treatment duration and concentration: Demethylation is a time- and concentration-dependent process. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. - Evaluate cytidine deaminase (CDA) levels: Although this compound is designed to be resistant to CDA, high levels of this enzyme could potentially lead to some degradation.[2] - Assess drug uptake: Transporter expression, such as human equilibrative nucleoside transporters (hENTs), can influence intracellular drug concentrations.
I'm seeing a discrepancy between LINE-1 demethylation and the expression of my target gene. - LINE-1 is a global methylation marker: Changes in LINE-1 methylation indicate global hypomethylation but do not always directly correlate with the expression of a specific gene.[3][4] - Investigate gene-specific methylation: The methylation status of the promoter and enhancer regions of your gene of interest will be more indicative of its expression. Consider performing methylation-specific PCR or bisulfite sequencing for these regions. - Consider other regulatory mechanisms: Gene expression is regulated by a complex interplay of factors beyond DNA methylation, including histone modifications and transcription factor activity.
My in vivo tumor model is not responding to this compound treatment. - Pharmacokinetics and biodistribution: Ensure the dosing and administration schedule are appropriate for the animal model to achieve adequate drug exposure in the tumor tissue.[5] - Tumor microenvironment: The tumor microenvironment can influence drug response. Consider analyzing the immune cell infiltrate and other stromal components. - Intrinsic resistance: The tumor cells may possess intrinsic resistance mechanisms, such as mutations in genes involved in the DNA damage response or drug metabolism.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanism of action, resistance, and clinical application of this compound.

Question Answer
What is the mechanism of action of this compound? This compound is a second-generation DNA hypomethylating agent.[3] It is a dinucleotide composed of decitabine and deoxyguanosine, which makes it resistant to degradation by cytidine deaminase.[2] After administration, it is converted to its active metabolite, decitabine triphosphate, which is incorporated into DNA. This traps DNA methyltransferase (DNMT) enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation.[6] This can lead to the re-expression of silenced tumor suppressor genes and cell cycle arrest.[6]
What are the known mechanisms of resistance to this compound? Resistance to hypomethylating agents like this compound can arise from various factors, including: - Decreased drug transport and metabolism: Reduced expression of nucleoside transporters or deoxycytidine kinase can limit the intracellular concentration and activation of the drug. - Increased drug inactivation: Elevated levels of cytidine deaminase can lead to faster degradation of the active metabolite. - Alterations in DNA damage response pathways: Mutations or altered expression of genes involved in sensing and repairing DNA damage can confer resistance. - Changes in the tumor microenvironment: The surrounding stromal and immune cells can influence the tumor's response to therapy.
What were the key findings from the post-hoc analysis of the ASTRAL-1 Phase 3 trial in AML? In a post-hoc analysis of patients with newly diagnosed acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, those who received at least four cycles of this compound had a longer median overall survival compared to those receiving the physician's treatment choice (15.6 vs 13.0 months).[4] However, in the overall study population, there was no significant difference in the primary endpoints of complete remission and overall survival between the this compound and treatment choice arms.[4]
What are the common adverse events associated with this compound treatment? Common grade ≥3 adverse events observed in clinical trials include febrile neutropenia, neutropenia, pneumonia, thrombocytopenia, and anemia.[1][4]
How is global DNA methylation assessed as a pharmacodynamic biomarker for this compound? The methylation status of Long Interspersed Nuclear Element-1 (LINE-1) is frequently used as a surrogate marker for global DNA methylation.[3] A decrease in LINE-1 methylation following this compound treatment indicates the drug's on-target activity.[3][4]

Data Presentation

Table 1: ASTRAL-1 Phase 3 Trial - Efficacy in Overall and Post-Hoc Subgroup [4][7]

Endpoint This compound (Overall) Treatment Choice (Overall) This compound (≥4 cycles) Treatment Choice (≥4 cycles)
Complete Remission (CR) 19%17%Not ReportedNot Reported
Median Overall Survival (OS) 7.1 months8.5 months15.6 months13.0 months
1-Year Survival Rate 37%36%Not ReportedNot Reported
2-Year Survival Rate 18%14%Not ReportedNot Reported

Table 2: Phase 2 Trial in Myelodysplastic Syndromes (MDS) - Overall Response Rate [8]

Patient Cohort This compound 60 mg/m² This compound 90 mg/m²
Treatment-Naïve 61%52%
Relapsed/Refractory 41%37%

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Demethylation and Gene Re-expression

1. Cell Culture and Treatment:

  • Culture cancer cell lines in appropriate media and conditions.

  • Seed cells at a density that allows for logarithmic growth during the treatment period.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., PBS) for a specified duration (e.g., 72 to 96 hours).

  • Replenish the media with fresh this compound every 24 hours to account for drug stability.

2. DNA Extraction and Bisulfite Conversion:

  • Harvest cells and extract genomic DNA using a commercially available kit.

  • Quantify the DNA and assess its purity.

  • Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

3. LINE-1 Methylation Analysis (Pyrosequencing):

  • Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 retrotransposon.

  • Perform pyrosequencing on the PCR product to quantify the percentage of methylation at specific CpG sites.

  • A decrease in the percentage of methylation in this compound-treated cells compared to control cells indicates drug activity.

4. Gene-Specific Methylation Analysis (Methylation-Specific PCR):

  • Design two pairs of PCR primers for the promoter region of the gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.

  • Perform PCR with both primer sets on the bisulfite-converted DNA.

  • Analyze the PCR products on an agarose gel. The presence of a band in the "unmethylated" reaction and a decrease or absence of a band in the "methylated" reaction in treated cells indicates demethylation.

5. RNA Extraction and Gene Expression Analysis (RT-qPCR):

  • Harvest cells and extract total RNA using a suitable method.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene for normalization.

  • An increase in the relative expression of the target gene in treated cells suggests re-expression due to demethylation.

Visualizations

Guadecitabine_Mechanism_of_Action This compound Mechanism of Action This compound This compound Decitabine Decitabine (active metabolite) This compound->Decitabine Metabolism dCK Deoxycytidine Kinase (dCK) Decitabine->dCK Decitabine_TP Decitabine Triphosphate dCK->Decitabine_TP Phosphorylation DNA_Replication DNA Replication (S-phase) Decitabine_TP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping and Degradation DNA_Incorporation->DNMT1_Trapping DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->DNMT1_Trapping Hypomethylation Global DNA Hypomethylation DNMT1_Trapping->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's metabolic activation and mechanism of action.

Experimental_Workflow In Vitro Experimental Workflow Cell_Culture Cell Culture Guadecitabine_Treatment This compound Treatment Cell_Culture->Guadecitabine_Treatment Harvesting Cell Harvesting Guadecitabine_Treatment->Harvesting DNA_Extraction Genomic DNA Extraction Harvesting->DNA_Extraction RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Methylation_Analysis Methylation Analysis (e.g., Pyrosequencing) Bisulfite_Conversion->Methylation_Analysis Data_Analysis Data Analysis and Correlation Methylation_Analysis->Data_Analysis Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR) cDNA_Synthesis->Gene_Expression_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: Workflow for assessing this compound's in vitro effects.

Post_Hoc_Analysis_Logic Post-Hoc Analysis Logic of ASTRAL-1 Overall_Population Overall Study Population (ITT) Primary_Endpoint Primary Endpoints: CR and OS Overall_Population->Primary_Endpoint No_Significant_Difference No Significant Difference Observed Primary_Endpoint->No_Significant_Difference Subgroup_Identification Identify Subgroup with Potential Benefit No_Significant_Difference->Subgroup_Identification Patient_Subgroup Patients Receiving >= 4 Cycles Subgroup_Identification->Patient_Subgroup Subgroup_Analysis Post-Hoc Analysis of OS Patient_Subgroup->Subgroup_Analysis Improved_Survival Longer Median OS with this compound Subgroup_Analysis->Improved_Survival Hypothesis_Generation Hypothesis: Prolonged treatment is beneficial Improved_Survival->Hypothesis_Generation

Caption: Logical flow of the post-hoc analysis in the ASTRAL-1 trial.

References

Validation & Comparative

Guadecitabine vs. Decitabine in Myelodysplastic Syndromes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two DNA methyltransferase inhibitors for the treatment of myelodysplastic syndromes (MDS), supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparison of guadecitabine and decitabine for the treatment of myelodysplastic syndromes (MDS). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available clinical data, mechanisms of action, and experimental methodologies.

Introduction

Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[1] DNA hypermethylation is a key epigenetic alteration in MDS, leading to the silencing of tumor suppressor genes.[1] Hypomethylating agents (HMAs) like decitabine have become a cornerstone of MDS treatment.[2][3] this compound, a next-generation HMA, was developed to improve upon the pharmacokinetic profile of decitabine.[4][5]

Decitabine is a cytidine analog that, after incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to hypomethylation and re-expression of silenced genes.[1][6] However, it is rapidly degraded by the enzyme cytidine deaminase (CDA), resulting in a short half-life.[4][7]

This compound is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to CDA degradation.[4][5][7] This resistance allows for a more prolonged exposure to the active metabolite, decitabine.[5][7]

Mechanism of Action and Pharmacokinetics

Both this compound and decitabine ultimately exert their therapeutic effect through the inhibition of DNMTs by the active metabolite, decitabine triphosphate. However, their initial metabolic pathways and pharmacokinetic profiles differ significantly.

Decitabine:

  • Activation: Decitabine is a prodrug that requires phosphorylation to its active triphosphate form.

  • Metabolism: It is susceptible to rapid deamination by cytidine deaminase (CDA) in the liver and other tissues, leading to a short plasma half-life.

This compound:

  • Structure: A dinucleotide of decitabine and deoxyguanosine.[7]

  • Metabolism: Designed to be resistant to CDA-mediated degradation.[4][7] It is gradually cleaved to release decitabine, resulting in a longer effective half-life and prolonged exposure of tumor cells to the active metabolite.[5][7]

GvD_Mechanism cluster_this compound This compound Pathway cluster_decitabine Decitabine Pathway This compound This compound (CDA Resistant) Decitabine_G Decitabine This compound->Decitabine_G Slow Release dCTP_G Decitabine Triphosphate Decitabine_G->dCTP_G Phosphorylation DNMT_Inhibition_G DNMT Inhibition dCTP_G->DNMT_Inhibition_G Incorporation into DNA Hypomethylation_G DNA Hypomethylation DNMT_Inhibition_G->Hypomethylation_G Gene_Reexpression_G Tumor Suppressor Gene Re-expression Hypomethylation_G->Gene_Reexpression_G Decitabine Decitabine CDA Cytidine Deaminase Decitabine->CDA Rapid Degradation dCTP_D Decitabine Triphosphate Decitabine->dCTP_D Phosphorylation Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite DNMT_Inhibition_D DNMT Inhibition dCTP_D->DNMT_Inhibition_D Incorporation into DNA Hypomethylation_D DNA Hypomethylation DNMT_Inhibition_D->Hypomethylation_D Gene_Reexpression_D Tumor Suppressor Gene Re-expression Hypomethylation_D->Gene_Reexpression_D

Figure 1: Comparative Mechanism of Action

Clinical Efficacy in Myelodysplastic Syndromes

This compound: Clinical Trial Results

The pivotal Phase 3 ASTRAL-3 trial evaluated the efficacy and safety of this compound in patients with MDS or chronic myelomonocytic leukemia (CMML) who had been previously treated with a hypomethylating agent.[4] The study did not meet its primary endpoint of statistically significant improvement in overall survival (OS) compared to the physician's choice of alternative therapy.[4][8]

Table 1: Efficacy of this compound in Previously Treated MDS/CMML (ASTRAL-3 Trial)

EndpointThis compoundPhysician's Choicep-value
Median Overall Survival 9.1 months8.3 months0.61
Leukemia-Free Survival 5.7 months5.9 months0.38
Platelet Transfusion Independence (8 weeks) 32.1%37.9%-
Red Blood Cell Transfusion Independence (8 weeks) 22.4%20.0%-
Data from the ASTRAL-3 trial as presented at the 2022 EHA Congress.[5][9]

A Phase 2 trial (NCT01261312) of this compound in patients with intermediate or high-risk MDS provided earlier efficacy data.[7][10]

Table 2: Efficacy of this compound in MDS (Phase 2 Trial - NCT01261312)

Patient CohortThis compound 60 mg/m²This compound 90 mg/m²
Overall Response Rate (Treatment-Naïve) 51%-
Overall Response Rate (Relapsed/Refractory) 43%-
Overall Response Rate (Combined) 40%55%
Data from Garcia-Manero et al., 2019.[7][10]
Decitabine: Clinical Trial Results

Decitabine has been evaluated in numerous clinical trials for the treatment of MDS and is an approved therapy for this indication.[2][11]

Table 3: Efficacy of Decitabine in MDS (Pivotal Phase 3 Trial)

EndpointDecitabineSupportive Carep-value
Overall Response Rate 17%0%<0.001
Complete Response 9%0%-
Partial Response 8%0%-
Hematologic Improvement 13%7%-
Data from Kantarjian et al., 2006.[11]

Table 4: Efficacy of 5-Day Decitabine Regimen in MDS (Phase 2 Trial)

EndpointValue
Overall Response Rate (IWG criteria) 81%
Complete Response 39%
Median Duration of Complete Response 14 months
Median Overall Survival 20 months
Data from a Phase 2 study of a 5-day intravenous dosing regimen.[12]

Safety and Tolerability

The safety profiles of both this compound and decitabine are characterized by myelosuppression.

Table 5: Common Grade ≥3 Adverse Events

Adverse EventThis compound (ASTRAL-3)Decitabine (Representative Trials)
Neutropenia 34.1%[9]28% - 36%[13]
Febrile Neutropenia 38.5%[9]Not consistently reported in this format
Thrombocytopenia 32.2%[9]16% - 32%[13]
Anemia Not specified in top-line results18% - 23%[13]
Pneumonia 34.4%[9]Not consistently reported in this format

Experimental Protocols

This compound: ASTRAL-3 Trial (NCT02907359)
  • Study Design: A Phase 3, randomized, open-label, multicenter study.[4][14]

  • Patient Population: Adults with MDS or CMML previously treated with a hypomethylating agent.[4]

  • Randomization: 2:1 ratio to receive either this compound or physician's choice of therapy.[4]

  • Treatment Arms:

    • This compound: 60 mg/m² administered subcutaneously for 5 consecutive days of a 28-day cycle.[9]

    • Physician's Choice: Low-dose cytarabine, standard intensive chemotherapy (7+3 regimen), or best supportive care only.[4]

  • Primary Endpoint: Overall Survival.[4]

ASTRAL3_Workflow Patient_Population Patients with previously treated MDS or CMML Randomization Randomization (2:1) Patient_Population->Randomization Guadecitabine_Arm This compound 60 mg/m² SC, Days 1-5 (28-day cycle) Randomization->Guadecitabine_Arm Physicians_Choice_Arm Physician's Choice Randomization->Physicians_Choice_Arm Primary_Endpoint Primary Endpoint: Overall Survival Guadecitabine_Arm->Primary_Endpoint LDAC Low-Dose Cytarabine Physicians_Choice_Arm->LDAC IC Intensive Chemotherapy (7+3) Physicians_Choice_Arm->IC BSC Best Supportive Care Physicians_Choice_Arm->BSC LDAC->Primary_Endpoint IC->Primary_Endpoint BSC->Primary_Endpoint

Figure 2: ASTRAL-3 Trial Design
Decitabine: Pivotal Phase 3 Trial

  • Study Design: A multicenter, randomized, controlled trial.[11]

  • Patient Population: Patients with MDS.[11]

  • Randomization: Patients were assigned to receive either decitabine plus supportive care or supportive care alone.[11]

  • Treatment Arms:

    • Decitabine: 15 mg/m² as a 3-hour intravenous infusion every 8 hours for 3 consecutive days, repeated every 6 weeks.[11]

    • Control: Supportive care alone.[11]

  • Primary Endpoints: Overall response rate and time to AML transformation or death.[11]

Mechanisms of Resistance

Resistance to hypomethylating agents is a significant clinical challenge.

Decitabine Resistance:

  • Pharmacological Mechanisms: Insufficient intracellular concentration of the active triphosphate form due to factors such as decreased uptake, reduced phosphorylation by deoxycytidine kinase (dCK), or increased deamination by CDA.[15]

  • Secondary Resistance: May involve the evolution of more aggressive disease clones that are less dependent on DNA hypermethylation for survival.

This compound Resistance:

  • As this compound's active moiety is decitabine, similar resistance mechanisms are expected to be relevant.

Conclusion

Decitabine is an established and effective treatment for MDS, demonstrating improvements in response rates and delaying disease progression.[1][11] this compound, a next-generation hypomethylating agent, was rationally designed to overcome the pharmacokinetic limitations of decitabine by providing prolonged exposure to the active metabolite.[4][5][7] Despite this promising preclinical rationale, the pivotal ASTRAL-3 clinical trial in previously treated MDS and CMML patients did not demonstrate a statistically significant improvement in overall survival for this compound compared to physician's choice of therapy.[4][8] While this compound did show clinical activity, the failure to meet the primary endpoint in this and other large-scale trials has tempered initial expectations.[4][8] Further research may identify specific patient subgroups who could benefit from the unique pharmacokinetic profile of this compound. For now, decitabine remains a standard-of-care hypomethylating agent in the management of MDS.

References

Guadecitabine in Refractory AML: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of guadecitabine's efficacy versus standard-of-care treatments in refractory Acute Myeloid Leukemia (AML). The following sections detail the clinical trial data, experimental protocols, and underlying molecular mechanisms.

This compound (SGI-110) is a next-generation hypomethylating agent designed for increased resistance to degradation by cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine.[1] This mechanism aims to enhance the inhibition of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in AML and contribute to leukemogenesis by silencing tumor suppressor genes.[2]

Efficacy in the ASTRAL-2 Clinical Trial

The pivotal phase 3 ASTRAL-2 trial evaluated the efficacy and safety of this compound in adults with AML who were refractory to or had relapsed after initial induction chemotherapy.[1] The trial randomized 302 patients to receive either this compound or a preselected physician's treatment choice (TC), which included low-intensity therapy (e.g., low-dose cytarabine, azacitidine, or decitabine), high-intensity therapy, or best supportive care.[3][4]

While the ASTRAL-2 study did not meet its primary endpoint of a statistically significant improvement in overall survival (OS) in the intent-to-treat population, this compound demonstrated higher rates of clinical response.[5][6][7] The median OS was 6.4 months for this compound compared to 5.4 months for the treatment choice arm.[7]

Notably, prespecified subgroup analyses suggested a potential survival benefit for this compound in patients younger than 65 years, those with a good performance status (ECOG 0-1), individuals with primary refractory AML, and those with a lower peripheral blood blast count.[3][4]

Quantitative Efficacy Data
Efficacy EndpointThis compound (n=148)Treatment Choice (n=154)p-value
Median Overall Survival (OS)6.4 months5.4 months0.33[7]
Complete Response (CR) + CR with partial hematologic recovery (CRh)17%8%<0.01[8]
CR + CR with incomplete count recovery (CRi)27%14%<0.01[8]
Safety and Tolerability

The safety profiles of this compound and the treatment choice arm were comparable.[8] However, a higher incidence of grade ≥3 neutropenia was observed in the this compound arm (32% vs 17%).[3][8]

Experimental Protocols

ASTRAL-2 Study Design

The ASTRAL-2 trial was a phase 3, international, open-label, multicenter, randomized clinical trial.[4]

  • Patient Population: Adults with AML who were refractory to or had relapsed after one prior intensive chemotherapy regimen.[1]

  • Randomization: Patients were randomized 1:1 to receive either this compound or a preselected treatment choice.[4]

  • Treatment Arms:

    • This compound: 60 mg/m² administered subcutaneously daily for 10 days in the first cycle, followed by a 5- or 10-day schedule in subsequent 28-day cycles based on response and recovery.[4]

    • Treatment Choice: Preselected by the physician before randomization and could include:

      • Low-intensity therapy (e.g., low-dose cytarabine, azacitidine, decitabine)[3]

      • High-intensity chemotherapy[3]

      • Best supportive care[3]

  • Primary Endpoint: Overall Survival (OS).[7]

  • Secondary Endpoints: Included response rates (CR, CRh, CRi), event-free survival, and safety.

ASTRAL2_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_outcomes Endpoint Analysis P Adults with Relapsed/ Refractory AML R Randomization P->R G This compound (60 mg/m² SC) R->G Arm 1 TC Treatment Choice (Preselected) R->TC Arm 2 OS Primary Endpoint: Overall Survival G->OS RR Secondary Endpoints: Response Rates (CR, CRh, CRi) G->RR S Safety Assessment G->S TC->OS TC->RR TC->S

ASTRAL-2 Clinical Trial Workflow

Signaling Pathways

This compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs). This leads to the re-expression of previously silenced tumor suppressor genes. Beyond this, recent studies suggest that DNMT inhibition in AML cells can trigger an immune-stimulatory response.

The hypomethylation of DNA can lead to the transcription of endogenous retroviral elements, which are recognized by the cell as foreign. This "viral mimicry" can activate innate immune signaling pathways, including the production of interferons (IFNs) and tumor necrosis factor-alpha (TNF-α). These cytokines can, in turn, contribute to anti-leukemic effects and potentially sensitize cancer cells to other therapies.

Guadecitabine_Pathway This compound This compound Decitabine Decitabine (Active Metabolite) This compound->Decitabine DNMT DNA Methyltransferase (DNMT) Decitabine->DNMT Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Inhibition TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Immune Innate Immune Signaling (Viral Mimicry) Hypomethylation->Immune Apoptosis Apoptosis of Leukemic Cells TSG->Apoptosis Cytokines IFN, TNF-α Production Immune->Cytokines Cytokines->Apoptosis

This compound's Mechanism of Action

References

Guadecitabine's Prolonged Decitabine Exposure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of guadecitabine and its prolonged exposure to the active metabolite decitabine, relative to traditional decitabine administration. By examining key experimental data, clinical trial outcomes, and the underlying mechanism of action, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential advantages in the landscape of hypomethylating agents.

Enhanced Pharmacokinetics and Biological Activity

This compound is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine.[1] This structural modification confers resistance to degradation by the enzyme cytidine deaminase, which is the primary enzyme responsible for the rapid breakdown of decitabine.[2][3][4] The result is a gradual, sustained release of the active metabolite, decitabine, leading to a more prolonged exposure of cancer cells to the therapeutic agent.[4][5][6] This extended exposure is hypothesized to enhance the incorporation of decitabine into the DNA of leukemic cells during the S-phase of the cell cycle, potentially leading to increased efficacy.[4]

The subcutaneous administration of this compound results in a longer half-life and a lower maximum plasma concentration (Cmax) of decitabine compared to intravenous (IV) decitabine infusion.[1][2] This pharmacokinetic profile may contribute to improved biological and clinical activity, as potent, dose-related DNA demethylation has been observed with this compound treatment.[2] The reduced peak concentration might also play a role in mitigating peak-related toxicities.[1]

Comparative Clinical Efficacy and Safety

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), often comparing it to a "treatment choice" (TC) that includes standard decitabine or azacitidine.

Key Clinical Trial Data
MetricThis compoundTreatment Choice (TC)*Study/Notes
Complete Remission (CR) Rate 19%17%ASTRAL-1 Phase 3 study in treatment-naive AML.[4][7]
Median Overall Survival (OS) 7.1 months8.5 monthsASTRAL-1 Phase 3 study in treatment-naive AML.[4][7]
Median OS (patients receiving ≥4 cycles) 15.6 months13.0 monthsPost-hoc analysis of ASTRAL-1 study, suggesting benefit with longer treatment duration.[4][7]
12-month Survival Rate 37%36%ASTRAL-1 Phase 3 study in treatment-naive AML.[4]
24-month Survival Rate 18%14%ASTRAL-1 Phase 3 study in treatment-naive AML.[4]
Overall Response Rate (ORR) in MDS 47%N/APhase 2 study in intermediate or high-risk MDS.[1]
CR + CRi Rate in r/r AML 27%14%ASTRAL-2 Phase 3 study in relapsed/refractory AML.[8]

*Treatment Choice (TC) arm included azacitidine, decitabine, or low-dose cytarabine.

Safety Profile

While this compound did not show a significant difference in the overall incidence of Grade ≥3 adverse events compared to the treatment choice arm in the ASTRAL-1 study (92% vs 88%), there was a higher incidence of certain adverse events with this compound.[4][7]

Grade ≥3 Adverse EventThis compoundTreatment Choice (TC)Study
Febrile Neutropenia Higher with this compoundLower than this compoundASTRAL-1 Phase 3.[4][7]
Neutropenia Higher with this compoundLower than this compoundASTRAL-1 Phase 3.[4][7]
Pneumonia Higher with this compoundLower than this compoundASTRAL-1 Phase 3.[4][7]

Experimental Protocols

ASTRAL-1: Phase 3 Study in Treatment-Naive AML
  • Objective: To evaluate the efficacy and safety of this compound compared to a preselected treatment choice (TC) in patients with newly diagnosed acute myeloid leukemia who were unfit for intensive induction chemotherapy.

  • Study Design: A global, randomized, open-label, phase 3 study.

  • Patient Population: 815 patients with treatment-naive AML, ineligible for intensive chemotherapy.

  • Treatment Arms:

    • This compound: 60 mg/m² administered subcutaneously on days 1 to 5 of a 28-day cycle.[4]

    • Treatment Choice (TC): Investigator's choice of one of the following regimens prior to randomization:

      • Azacitidine: 75 mg/m² per day via IV infusion or subcutaneously on days 1 to 7 every 28 days.[4]

      • Decitabine: 20 mg/m² per day as a 1-hour IV infusion on days 1 to 5 every 28 days.[4]

      • Low-dose cytarabine (LDAC): 20 mg subcutaneously twice daily on days 1 to 10 every 28 days.[4]

  • Primary Endpoints: Complete remission (CR) rate and overall survival (OS).[7]

Pharmacokinetic Assessment Protocol
  • Objective: To determine the pharmacokinetic profiles of this compound and its active metabolite, decitabine.

  • Methodology: Plasma samples were collected at multiple time points following subcutaneous administration of this compound. In a phase 1 study, samples were collected pre-dose, and at 15 minutes, 30 minutes, 60 minutes, 90 minutes, 2 hours, 4 hours, 6 hours, 8 hours, and 24 hours post-dose.[2] In a study involving metastatic colorectal cancer, samples were collected up to 8 hours post-dose.[9]

  • Analysis: Plasma concentrations of this compound and decitabine were determined using a validated LC/MS-MS method.[9] Pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (T1/2) were calculated using noncompartmental analysis.[9]

Visualizing the Advantages of Prolonged Exposure

Signaling Pathway of this compound

Guadecitabine_Pathway This compound This compound (Subcutaneous Injection) Guadecitabine_intra This compound This compound->Guadecitabine_intra Decitabine Decitabine (Active Metabolite) Guadecitabine_intra->Decitabine Gradual Cleavage (Resistant to Cytidine Deaminase) dCTP dCTP Decitabine->dCTP Phosphorylation Incorporation Incorporation into DNA during S-Phase dCTP->Incorporation DNMT1 DNA Methyltransferase 1 (DNMT1) Incorporation->DNMT1 Traps and Degrades Hypomethylation DNA Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Clinical Trial Workflow Example

Clinical_Trial_Workflow cluster_guadecitabine_arm This compound Arm cluster_tc_arm Treatment Choice (TC) Arm Patient_Pool Treatment-Naive AML Patients (Ineligible for Intensive Chemo) Randomization Randomization (1:1) Patient_Pool->Randomization Guadecitabine_Treatment This compound 60 mg/m² SC, Days 1-5 (28-day cycle) Randomization->Guadecitabine_Treatment TC_Treatment Investigator's Choice: - Azacitidine - Decitabine - Low-Dose Cytarabine Randomization->TC_Treatment Endpoint_Analysis Endpoint Analysis (CR, OS, Safety) Guadecitabine_Treatment->Endpoint_Analysis TC_Treatment->Endpoint_Analysis

Caption: Simplified ASTRAL-1 clinical trial design.

Advantage of Prolonged Exposure

Prolonged_Exposure_Advantage cluster_this compound This compound cluster_decitabine Standard Decitabine cluster_outcomes Potential Outcomes Guadecitabine_Node This compound (Resistant to CDA) Prolonged_Exposure Prolonged Decitabine Exposure Guadecitabine_Node->Prolonged_Exposure Slow Release Increased_Efficacy Increased DNA Incorporation & Hypomethylation Prolonged_Exposure->Increased_Efficacy Decitabine_Node Decitabine IV Short_Exposure Short Decitabine Exposure Decitabine_Node->Short_Exposure Rapid Degradation by Cytidine Deaminase (CDA) Short_Exposure->Increased_Efficacy Limited Improved_Outcomes Potential for Improved Clinical Outcomes Increased_Efficacy->Improved_Outcomes

Caption: Rationale for this compound's prolonged exposure.

References

Guadecitabine vs. Treatment Choice in Newly Diagnosed Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the ASTRAL-1 trial and the evolving landscape of AML treatment for patients ineligible for intensive chemotherapy.

This guide provides a comprehensive comparison of guadecitabine against standard treatment choices for newly diagnosed Acute Myeloid Leukemia (AML) in patients considered unfit for intensive induction chemotherapy. The core of this analysis is the data from the pivotal Phase 3 ASTRAL-1 clinical trial. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, protocols, and underlying molecular pathways.

Introduction to this compound and the Treatment Landscape

Acute Myeloid Leukemia is a cancer of the blood and bone marrow characterized by the rapid production of abnormal myeloblasts. For patients who are ineligible for intensive chemotherapy due to age or comorbidities, treatment options have historically been limited. Hypomethylating agents (HMAs) like azacitidine and decitabine have been a cornerstone of therapy in this setting.

This compound (SGI-110) is a next-generation HMA designed to be resistant to degradation by cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[1] This prolonged exposure is hypothesized to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, potentially improving its anti-leukemic activity.[2]

The current standard of care for many newly diagnosed AML patients unfit for intensive chemotherapy is the combination of an HMA with the BCL-2 inhibitor venetoclax, which has demonstrated superior outcomes compared to HMA monotherapy.[3][4] However, the ASTRAL-1 trial provides a direct, large-scale comparison of this compound against HMA monotherapy and low-dose cytarabine, offering valuable insights into its efficacy and safety profile in this patient population.

The ASTRAL-1 Clinical Trial: A Head-to-Head Comparison

The ASTRAL-1 study was a global, randomized, open-label, Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound compared to a pre-selected treatment choice (TC) in patients with previously untreated AML who were not candidates for intensive chemotherapy.[5][6]

Experimental Protocol

Patient Population: The trial enrolled 815 patients with treatment-naïve AML who were ineligible for intensive chemotherapy due to age (≥75 years) or the presence of significant comorbidities.[1][5] Key baseline characteristics of the patients in both arms were well-balanced, including age, performance status, and cytogenetic risk.[5]

Treatment Arms: Patients were randomized 1:1 to receive either:

  • This compound: 60 mg/m² administered subcutaneously daily for 5 consecutive days in a 28-day cycle.[5][6]

  • Treatment Choice (TC): Pre-selected by the physician prior to randomization. The options included:

    • Azacitidine: 75 mg/m² daily for 7 days in a 28-day cycle.

    • Decitabine: 20 mg/m² daily for 5 days in a 28-day cycle.

    • Low-Dose Cytarabine (LDAC): 20 mg twice daily for 10 days in a 28-day cycle.[1]

Endpoints: The co-primary endpoints of the study were Complete Remission (CR) rate and Overall Survival (OS).[5][6]

experimental_workflow cluster_screening Screening & Randomization cluster_endpoints Endpoints p1 Patient Population (n=815) Newly Diagnosed AML Unfit for Intensive Chemo t1 t1 p1->t1 Randomization t2 t2 p1->t2 Randomization e1 Co-Primary Endpoints: - Complete Remission (CR) - Overall Survival (OS) t1->e1 Evaluation t2->e1 Evaluation

Figure 1: ASTRAL-1 Experimental Workflow.

Quantitative Data Presentation

The following tables summarize the key efficacy and safety data from the ASTRAL-1 trial.

Table 1: Efficacy Outcomes in the Intent-to-Treat (ITT) Population
EndpointThis compound (n=408)Treatment Choice (n=407)p-value
Complete Remission (CR) Rate 19.4%17.4%0.48[5]
Median Overall Survival (OS) 7.1 months8.4 months-[5]
1-Year Survival Rate 37%36%-[5]
2-Year Survival Rate 18%14%-[5]
Table 2: Subgroup Analysis of Overall Survival in Patients Receiving ≥4 Treatment Cycles
EndpointThis compoundTreatment ChoiceHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 15.6 months13.0 months0.78 (0.64-0.96)0.02[1]
Table 3: Key Grade ≥3 Adverse Events
Adverse EventThis compound (n=408)Treatment Choice (n=407)
Any Grade ≥3 AE 91.5%87.5%
Febrile Neutropenia Higher in this compound armLower than this compound arm
Pneumonia Higher in this compound armLower than this compound arm
AEs leading to death 28.7%29.8%

Specific percentages for febrile neutropenia and pneumonia were noted as higher in the this compound arm, but the exact values were not consistently provided across all sources.[5]

Signaling Pathways and Mechanism of Action

This compound, as a DNA hypomethylating agent, exerts its anti-leukemic effects by targeting the epigenetic machinery of cancer cells. Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation.

mechanism_of_action cluster_drug This compound Administration cluster_cellular Cellular Mechanism cluster_downstream Downstream Effects This compound This compound (Dinucleotide of Decitabine and Deoxyguanosine) Decitabine Active Metabolite: Decitabine This compound->Decitabine Gradual Release (Resistant to Cytidine Deaminase) DNA_Incorporation Incorporation into DNA during S-phase Decitabine->DNA_Incorporation DNMT_Inhibition Inhibition of DNA Methyltransferases (DNMTs) DNA_Incorporation->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Reactivation->Apoptosis

Figure 2: Mechanism of Action of this compound.

In AML, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell proliferation and survival. By inhibiting DNMTs, this compound leads to a reduction in DNA methylation, which can result in the re-expression of these silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in leukemic cells.[7]

Comparison and Logical Relationships

The ASTRAL-1 trial was designed to determine if this compound's pharmacological advantages would translate into superior clinical outcomes compared to existing lower-intensity therapies.

logical_relationship cluster_hypothesis Hypothesis cluster_trial ASTRAL-1 Trial cluster_outcome Primary Outcome cluster_subgroup Subgroup Analysis Hypothesis This compound's prolonged exposure to decitabine will lead to superior efficacy over standard hypomethylating agents. Trial Phase 3 Randomized Controlled Trial: This compound vs. Treatment Choice Hypothesis->Trial Outcome No statistically significant difference in co-primary endpoints of Complete Remission and Overall Survival in the overall population. Trial->Outcome Subgroup Potential benefit in Overall Survival for patients receiving ≥4 cycles of treatment. Outcome->Subgroup Post-hoc analysis suggests

Figure 3: Logical Flow of the ASTRAL-1 Trial Outcome.

Discussion and Conclusion

In the overall patient population of the ASTRAL-1 trial, this compound did not demonstrate a statistically significant improvement in complete remission rates or overall survival when compared to the physician's treatment choice of azacitidine, decitabine, or low-dose cytarabine.[5] The safety profile of this compound was generally similar to the treatment choice arm, although there was a higher incidence of grade ≥3 febrile neutropenia and pneumonia.[5]

Interestingly, a post-hoc analysis of patients who were able to receive at least four cycles of treatment suggested a potential overall survival benefit for those treated with this compound.[1] This finding may indicate that prolonged treatment with this compound is necessary to realize its full therapeutic potential. However, it is important to note that a significant proportion of patients in both arms of the study discontinued treatment early, primarily due to disease progression or death.[5]

While the ASTRAL-1 trial did not meet its primary endpoints, it provides a valuable dataset for the AML research community. It underscores the challenges of treating this frail patient population and highlights the need for therapies that can induce rapid and durable responses. The development of combination therapies, such as a hypomethylating agent with venetoclax, represents a significant advancement in this area and has become the new standard of care for many of these patients.[3][4] Future research may explore the potential role of this compound in combination with other novel agents to improve outcomes for newly diagnosed AML patients who are ineligible for intensive chemotherapy.

References

Guadecitabine as a superior hypomethylating agent for specific patient subgroups

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pleasanton, CA and Tokyo, Japan – In the landscape of epigenetic therapies for myeloid malignancies, the quest for more durable and effective hypomethylating agents (HMAs) continues. Guadecitabine (SGI-110), a next-generation DNA methyltransferase (DNMT) inhibitor, has emerged as a promising alternative to first-generation HMAs, azacitidine and decitabine. While large-scale clinical trials have not consistently demonstrated superior overall survival in broad patient populations, a deeper dive into the data reveals potential advantages for specific, well-defined subgroups of patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). This guide provides a comprehensive comparison of this compound with other HMAs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Enhanced Pharmacokinetics: The Rationale for a Next-Generation HMA

This compound is a dinucleotide of decitabine and deoxyguanosine, a design that confers resistance to degradation by cytidine deaminase (CDA).[1][2][3][4] This resistance results in a longer half-life and prolonged exposure to the active metabolite, decitabine, compared to intravenous decitabine administration.[1][4][5][6] The extended exposure is hypothesized to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, leading to more profound and sustained DNA hypomethylation.[1][5][7]

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Phase III clinical trials have provided a nuanced picture of this compound's efficacy in AML.

ASTRAL-1: Treatment-Naïve AML in Patients Ineligible for Intensive Chemotherapy

In the ASTRAL-1 trial, which enrolled treatment-naïve AML patients unfit for intensive chemotherapy, this compound did not demonstrate a statistically significant improvement in the co-primary endpoints of complete remission (CR) rate or overall survival (OS) compared to treatment choice (TC), which included azacitidine, decitabine, or low-dose cytarabine.[5][8]

However, a post-hoc analysis of patients who received at least four treatment cycles suggested a potential survival benefit for this compound.[5][8][9] This finding hints at the importance of sustained therapy for achieving maximal benefit with this agent.

ASTRAL-2: Relapsed/Refractory AML

The ASTRAL-2 study, focusing on patients with relapsed or refractory AML, also did not meet its primary endpoint of improved OS in the overall population.[10][11] Despite this, several key findings point towards this compound's activity in this challenging patient group. Clinical response rates, including CR and composite complete response (CRc), were significantly higher in the this compound arm compared to the treatment choice arm.[9][10][11]

Crucially, a survival benefit for this compound was suggested in several prespecified subgroups[10][11]:

  • Patients under 65 years of age

  • Patients with an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1

  • Patients with primary refractory AML

  • Patients with lower peripheral blood blast counts (≤30%)

These data suggest that younger, fitter patients with refractory disease and a lower disease burden may be more likely to derive a survival advantage from this compound.

Clinical Efficacy in Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML)

This compound has also been extensively studied in patients with higher-risk MDS and CMML, particularly in the setting of prior HMA failure.

Efficacy After HMA Failure

A phase II study investigated this compound in higher-risk MDS and low blast count AML patients who were refractory to or had relapsed after azacitidine.[12] In this difficult-to-treat population, this compound demonstrated clinical activity, with 14.3% of patients responding, including some achieving complete remission.[12] The median duration of response was a notable 11.5 months.[12]

Factors associated with a longer overall survival in this study included[12]:

  • Primary (as opposed to secondary) failure of azacitidine

  • A high rate of DNA demethylation during the first treatment cycle

This suggests that patients who are inherently resistant to first-generation HMAs may still respond to this compound, potentially due to its more robust hypomethylating activity. Furthermore, early evidence of demethylation could serve as a predictive biomarker for response. Another phase II study in treatment-naïve higher-risk MDS and CMML patients showed high response rates.[13]

Comparative Clinical Trial Data

The following tables summarize key quantitative data from comparative clinical trials of this compound.

Table 1: Efficacy of this compound in Relapsed/Refractory AML (ASTRAL-2)[10][11]
EndpointThis compound (n=148)Treatment Choice (n=154)p-value
Median Overall Survival (months)6.45.40.33
CR + CRh Rate (%)2714<0.01
CR + CRp Rate (%)178<0.01

CR: Complete Remission; CRh: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery.

Table 2: Efficacy of this compound in Higher-Risk MDS/Low Blast Count AML after Azacitidine Failure[12]
EndpointValue
Overall Response Rate (ORR)14.3%
Complete Response (CR)2 patients
Median Duration of Response11.5 months
Median Overall Survival7.1 months
Median Overall Survival in Responders17.9 months

Safety and Tolerability

The safety profile of this compound is consistent with that of other hypomethylating agents, with myelosuppression being the most common adverse event.[1][6][14] In the ASTRAL-2 trial, grade ≥3 neutropenia was more frequent with this compound compared to treatment choice.[10][11] Generally, adverse events are considered manageable with appropriate supportive care.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

DNA Methylation Analysis by Pyrosequencing

Pyrosequencing is a quantitative method used to determine the level of DNA methylation at specific CpG sites.

Protocol Outline:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from patient samples (e.g., bone marrow aspirates or peripheral blood).

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[15][16][17]

  • PCR Amplification: Amplify the target region of interest using PCR with one of the primers being biotinylated.[16][18]

  • Single-Strand Separation: Isolate the biotinylated single-stranded DNA template.[16]

  • Pyrosequencing Reaction: Anneal a sequencing primer to the single-stranded template. The pyrosequencing instrument then sequentially dispenses deoxynucleotide triphosphates (dNTPs). Incorporation of a dNTP triggers a cascade of enzymatic reactions that produce a light signal, which is proportional to the number of nucleotides incorporated.[16][17][18]

  • Data Analysis: The software analyzes the pyrogram to quantify the ratio of cytosine to thymine at each CpG site, which corresponds to the percentage of methylation.[18]

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are used to assess the cytotoxic effects of drugs on cancer cell lines.

Protocol Outline:

  • Cell Culture: Culture AML or MDS cell lines in appropriate media and conditions.

  • Drug Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound, decitabine, or azacitidine for a specified duration (e.g., 72 hours).[19][20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19][21]

  • Incubation: Incubate the plates to allow viable cells with active metabolism to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[19][21]

Visualizing the Science

Diagrams illustrating key pathways and workflows can aid in understanding the complex mechanisms at play.

Caption: Mechanism of action of this compound and resistance of decitabine.

Experimental_Workflow cluster_0 DNA Methylation Analysis cluster_1 Cell Viability Assay start_dna Patient Sample (Bone Marrow/Blood) gDNA_iso Genomic DNA Isolation start_dna->gDNA_iso bisulfite Bisulfite Conversion gDNA_iso->bisulfite pcr PCR Amplification bisulfite->pcr pyroseq Pyrosequencing pcr->pyroseq data_analysis_dna Quantify % Methylation pyroseq->data_analysis_dna start_cell AML/MDS Cell Lines cell_culture Cell Seeding (96-well plate) start_cell->cell_culture drug_treat HMA Treatment cell_culture->drug_treat mtt_assay MTT Assay drug_treat->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis_cell Determine Cell Viability absorbance->data_analysis_cell

Caption: Workflow for DNA methylation and cell viability analysis.

Conclusion and Future Directions

This compound represents a significant evolution in HMA therapy. While it may not be a universally superior agent to first-generation HMAs for all patients with AML and MDS, the data strongly suggest that its unique pharmacokinetic profile translates into meaningful clinical benefits for specific subgroups. In particular, younger, fitter patients with relapsed/refractory AML and those with primary resistance to prior HMA therapy in MDS appear to be promising candidates for this compound treatment.

Future research should focus on validating these subgroup-specific benefits in prospective, randomized trials. The development of predictive biomarkers, such as the degree of early demethylation, will be critical for identifying patients most likely to respond to this compound. Furthermore, combination strategies, pairing this compound with other targeted agents or immunotherapies, hold the potential to further improve outcomes for patients with these challenging hematologic malignancies.[22]

References

Cost-effectiveness analysis of Guadecitabine compared to existing therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of guadecitabine with existing therapies for myeloid malignancies, primarily focusing on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The analysis is based on data from the pivotal ASTRAL clinical trial program.

Disclaimer: No dedicated cost-effectiveness studies for this compound have been published to date. Therefore, this guide focuses on the comparative clinical efficacy and safety data available, which are essential precursors to a formal cost-effectiveness analysis.

Introduction to this compound

This compound (SGI-110) is a next-generation hypomethylating agent (HMA) designed to offer a longer exposure to its active metabolite, decitabine. It is a dinucleotide of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by the enzyme cytidine deaminase. This resistance allows for a more sustained release of decitabine, aiming for greater incorporation into the DNA of cancer cells and potentially improved efficacy compared to first-generation HMAs like decitabine and azacitidine.

Mechanism of Action

This compound's mechanism of action centers on the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial in regulating gene expression through DNA methylation. In hematologic malignancies, aberrant DNA hypermethylation can lead to the silencing of tumor suppressor genes. By reversing this process, this compound aims to restore normal gene function and control malignant cell growth.

Caption: Mechanism of action of this compound.

Clinical Efficacy: The ASTRAL Trials

The primary evidence for this compound's clinical performance comes from the ASTRAL series of phase 3 clinical trials. These studies compared this compound to a "Treatment Choice" (TC) arm, which included azacitidine, decitabine, or low-dose cytarabine, in patients with AML and MDS/CMML.

ASTRAL-1: Treatment-Naïve AML

The ASTRAL-1 trial (NCT02348489) enrolled 815 patients with treatment-naïve AML who were unfit for intensive chemotherapy.[1] The co-primary endpoints were complete remission (CR) and overall survival (OS).[2]

Table 1: Key Efficacy Outcomes from the ASTRAL-1 Trial

OutcomeThis compound (n=408)Treatment Choice (n=407)p-value
Complete Remission (CR) Rate 19%17%0.48
Median Overall Survival (OS) 7.1 months8.5 months0.73
12-Month Survival Rate 37%36%N/A
24-Month Survival Rate 18%14%N/A
Median Progression-Free Survival (PFS) 5.3 months5.5 monthsN/A
Data sourced from Fenaux et al. (2023) and the ASTRAL-1 study publications.[2][3]

While the ASTRAL-1 trial did not meet its primary endpoints in the overall population, a post-hoc analysis suggested a potential benefit in patients who received at least four cycles of treatment.[2][3] In this subgroup, the median OS was 15.6 months for this compound versus 13.0 months for the treatment choice arm.[2][3]

ASTRAL-2 & ASTRAL-3: Previously Treated AML and MDS/CMML

The ASTRAL-2 (NCT02920008) and ASTRAL-3 (NCT02907359) trials evaluated this compound in previously treated AML and MDS/CMML, respectively. These trials also failed to meet their primary endpoint of a statistically significant improvement in overall survival compared to the physician's choice of therapy.[4][5]

Safety and Tolerability

The safety profile of this compound was found to be comparable to the treatment choice arm in the ASTRAL trials. However, some grade ≥3 adverse events were more frequent with this compound.

Table 2: Grade ≥3 Adverse Events of Interest in the ASTRAL-1 Trial

Adverse EventThis compound (92% of patients with Grade ≥3 AE)Treatment Choice (88% of patients with Grade ≥3 AE)
Febrile Neutropenia Higher with this compoundLower than this compound
Neutropenia Higher with this compoundLower than this compound
Pneumonia Higher with this compoundLower than this compound
Data sourced from Fenaux et al. (2023).[2][3]

Experimental Protocols

The ASTRAL trials were Phase 3, randomized, open-label, multicenter studies. Below is a generalized workflow for these trials.

G cluster_0 This compound Arm cluster_1 Treatment Choice Arm Patient_Screening Patient Screening (AML or MDS/CMML, Ineligible for Intensive Chemo or Previously Treated) Randomization Randomization (1:1) Patient_Screening->Randomization Guadecitabine_Admin This compound Administration (60 mg/m² SC, 5-day or 10-day cycle) Randomization->Guadecitabine_Admin TC_Selection Physician's Pre-selected Treatment Choice Randomization->TC_Selection Follow_Up Treatment Cycles and Follow-Up Guadecitabine_Admin->Follow_Up TC_Options Azacitidine Decitabine Low-Dose Cytarabine TC_Selection->TC_Options TC_Options->Follow_Up Endpoints Primary Endpoints: - Complete Remission (CR) - Overall Survival (OS) Follow_Up->Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up->Safety_Monitoring

Caption: Generalized workflow of the ASTRAL clinical trials.
Dosing Regimens

  • This compound: In the ASTRAL-1 trial, this compound was administered at a dose of 60 mg/m² subcutaneously for 5 days in a 28-day cycle.[1] The ASTRAL-2 trial for previously treated AML involved a 10-day regimen in the first cycle, with subsequent cycles being either 5 or 10 days based on response and recovery.[6]

  • Treatment Choice: The comparator arm consisted of standard dosing regimens for azacitidine, decitabine, or low-dose cytarabine, as selected by the treating physician prior to randomization.[7]

Comparative Cost-Effectiveness of Existing Therapies

While a direct cost-effectiveness analysis of this compound is not available, studies comparing the first-generation hypomethylating agents, azacitidine and decitabine, can provide some economic context for this class of drugs.

A 2010 study developed a Markov model to compare the cost-effectiveness of azacitidine and decitabine for MDS from a US payer perspective.[8] The analysis, based on 2009 costs, found that over a two-year period, azacitidine was associated with better survival and more quality-adjusted life years (QALYs) at a lower total cost compared to decitabine.[8]

Table 3: Cost-Effectiveness Comparison of Azacitidine and Decitabine for MDS (2009 Data)

Outcome (per patient over 2 years)AzacitidineDecitabine
Total Cost $150,322$166,212
Life Years (LYs) 1.5121.292
Quality-Adjusted Life Years (QALYs) 1.0410.870
Data sourced from a 2010 cost-effectiveness analysis.[8]

Another analysis focusing on older patients with AML suggested that decitabine was more cost-effective than conventional induction therapy (cytarabine plus daunorubicin).[9][10]

These findings highlight the economic considerations within the therapeutic landscape that this compound aims to enter. A formal health economic evaluation of this compound, incorporating its acquisition cost, administration costs, and the economic impact of its efficacy and safety profile, will be necessary to determine its value proposition relative to existing treatments.

Conclusion

This compound represents a rational evolution in hypomethylating agent design, with a mechanism aimed at prolonging exposure to the active metabolite decitabine. However, the large-scale ASTRAL clinical trials did not demonstrate a statistically significant superiority of this compound over the physician's choice of existing therapies for the primary endpoints of complete remission and overall survival in the intent-to-treat populations.[3][4][5] Subgroup analyses from the ASTRAL-1 trial suggest a potential survival benefit for treatment-naïve AML patients who are able to receive multiple cycles of therapy, warranting further investigation.[2][3]

From a safety perspective, this compound's profile is generally comparable to other hypomethylating agents, though with a higher incidence of certain grade ≥3 hematologic toxicities.[2][3]

References

Safety Operating Guide

Proper Disposal of Guadecitabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of guadecitabine is paramount for the protection of personnel, the environment, and the integrity of research. As a potent cytotoxic and antineoplastic agent, this compound and any materials that come into contact with it must be handled as hazardous waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for cytotoxic drug waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. This compound is suspected of causing genetic defects.[1] Personnel handling this compound waste must be trained in the management of cytotoxic materials and equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesTwo pairs of chemotherapy-tested gloves
GownDisposable, impermeable, long-sleeved gown
Eye ProtectionSafety glasses with side shields or goggles
Respiratory ProtectionAn appropriate respirator (e.g., N95) may be required depending on the manipulation

This compound Waste Segregation and Disposal Protocol

Due to the absence of specific chemical inactivation protocols for this compound, the primary recommended method of disposal is incineration . All this compound waste must be segregated from regular laboratory trash and other chemical waste streams at the point of generation.

Step 1: Identify and Segregate this compound Waste

Proper segregation is the foundation of safe disposal. This compound waste is categorized into "trace" and "bulk" quantities, each requiring specific containment.

Waste CategoryDefinitionExamples
Trace Cytotoxic Waste Items that are "RCRA empty," meaning they contain no more than 3% of the drug by weight of the total container capacity.Empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.
Bulk Cytotoxic Waste Items that do not meet the "RCRA empty" criteria. This includes any amount of unused or partially used this compound.Unused or expired vials of this compound, grossly contaminated PPE, and spill cleanup materials.
Step 2: Containment and Labeling

Proper containment prevents accidental exposure and ensures the waste is correctly identified for incineration.

  • Trace Waste:

    • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed immediately into a yellow, puncture-resistant sharps container clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."

    • Non-Sharps: Contaminated items such as gloves, gowns, and empty vials should be placed in a yellow, leak-proof chemotherapy waste bag. This bag should then be placed in a designated rigid container, also labeled for trace cytotoxic waste.

  • Bulk Waste:

    • All bulk this compound waste, including original vials containing unused product, must be placed in a black, hazardous waste container.

    • This container must be clearly labeled as "Bulk Chemotherapy Waste," "Hazardous Waste," and "Incinerate Only." The label should also identify the contents, including "this compound."

Step 3: Waste Collection and Storage

Designated, secure areas should be established for the temporary storage of cytotoxic waste pending pickup by a licensed hazardous waste disposal service. These areas should be clearly marked with warning signs.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor to arrange for the pickup and disposal of this compound waste. Ensure the contractor is licensed to transport and incinerate chemotherapy waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of materials contaminated with this compound.

GuadecitabineDisposalWorkflow start This compound Waste Generated is_sharp Is the item a sharp? start->is_sharp is_rcra_empty Is the container 'RCRA Empty' (<3% by weight)? is_sharp->is_rcra_empty No trace_sharps Place in yellow 'Trace Chemo' sharps container is_sharp->trace_sharps Yes trace_soft Place in yellow 'Trace Chemo' waste bag is_rcra_empty->trace_soft Yes bulk_waste Place in black 'Bulk Chemo' hazardous waste container is_rcra_empty->bulk_waste No final_disposal Dispose via licensed hazardous waste incinerator trace_sharps->final_disposal trace_soft->final_disposal bulk_waste->final_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: The information provided is based on general guidelines for the disposal of cytotoxic drugs. Always consult your institution's specific safety protocols and waste management procedures, as well as local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Guadecitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling, use, and disposal of Guadecitabine. Given that this compound is a next-generation DNA hypomethylating agent and its active metabolite is decitabine, it is imperative to handle it with the utmost care as a hazardous compound. The following guidelines are based on established protocols for handling cytotoxic drugs and information available for this compound and its active metabolite.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. All personnel handling this compound, including during receipt, storage, preparation, administration, and disposal, must adhere to the following PPE requirements.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination.
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene or a similar protective material.Protects skin from splashes and contamination. Gowns should be discarded as contaminated waste after each use or if compromised.
Eye and Face Protection Safety glasses with side shields or a full-face shield.Protects against splashes and aerosols entering the eyes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the drug or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.
Shoe Covers Disposable, impermeable shoe covers.Prevents the spread of contamination outside of the handling area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation and Reconstitution
  • Designated Area: All handling of this compound powder and preparation of solutions must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet (BSC).

  • Decontamination: The work surface should be decontaminated before and after each use.

  • Donning PPE: Follow the correct sequence for donning PPE before entering the designated handling area.

  • Reconstitution: If working with a lyophilized powder, use appropriate techniques to avoid aerosol generation. Slowly inject the diluent down the side of the vial.

Administration (In Vitro/In Vivo)
  • Transport: Transport prepared solutions in sealed, secondary containers that are clearly labeled.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, and hazard symbols.

  • Spill Kit: An approved chemotherapy spill kit must be readily available in the immediate vicinity of handling.

Decontamination and Cleaning
  • Work Surfaces: Clean all work surfaces with an appropriate deactivating agent followed by a cleaning agent.

  • Equipment: Decontaminate all non-disposable equipment used in the handling process.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste generated from handling this compound must be segregated as hazardous chemotherapy waste.

  • Trace Chemotherapy Waste: Items with residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, gloves, gowns, and labware, should be disposed of in designated yellow chemotherapy waste containers.[1]

  • Bulk Chemotherapy Waste: Any material containing more than 3% of the original drug amount is considered bulk waste and must be disposed of in designated black chemotherapy waste containers.[1]

  • Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy waste.

  • Waste Pickup: Arrangements should be made with a licensed hazardous waste disposal company for the collection and incineration of chemotherapy waste.

Visual Guidance: Workflow and Mechanism

To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the safe handling workflow and the compound's mechanism of action.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Handling Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe reconstitute 3. Reconstitute this compound don_ppe->reconstitute transport 4. Transport in Secondary Container reconstitute->transport administer 5. Administer to Cell Culture/Animal Model transport->administer decontaminate 6. Decontaminate Surfaces and Equipment administer->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe segregate 8. Segregate Waste doff_ppe->segregate dispose 9. Dispose in Labeled Chemotherapy Waste Containers segregate->dispose

A step-by-step workflow for the safe handling of this compound.

Guadecitabine_Mechanism This compound Mechanism of Action This compound This compound (SGI-110) Decitabine Active Metabolite (Decitabine) This compound->Decitabine Metabolic Activation DNA_Incorp Incorporation into DNA during Replication Decitabine->DNA_Incorp DNMT_Trap Covalent Trapping of DNA Methyltransferase (DNMT) DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Re_expression Re-expression of Tumor Suppressor Genes Hypomethylation->Gene_Re_expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Re_expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Re_expression->Apoptosis

The signaling pathway of this compound leading to cancer cell death.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.